molecular formula C23H17N3O8 B341635 FM19G11 CAS No. 329932-55-0

FM19G11

Cat. No.: B341635
CAS No.: 329932-55-0
M. Wt: 463.4 g/mol
InChI Key: XVUOIWIIQVGWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(2,4-dinitrophenyl)-oxomethyl]amino]benzoic acid [2-(4-methylphenyl)-2-oxoethyl] ester is a member of benzamides.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-[(2,4-dinitrobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O8/c1-14-5-7-15(8-6-14)21(27)13-34-23(29)16-3-2-4-17(11-16)24-22(28)19-10-9-18(25(30)31)12-20(19)26(32)33/h2-12H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUOIWIIQVGWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365023
Record name FM19G11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329932-55-0
Record name FM19G11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FM19G11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FM19G11 is a novel small molecule modulator with a multifaceted mechanism of action primarily centered on the regulation of the hypoxia-inducible factor (HIF) pathway. Its effects cascade through critical cellular signaling networks, including the mTOR and p53 pathways, and extend to the modulation of mitochondrial function and stem cell fate. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Modulation of Hypoxia-Inducible Factor (HIF)

Under hypoxic conditions, this compound acts as a potent inhibitor of the HIFα-subunits. It has been shown to inhibit hypoxia-induced luciferase activity with an IC50 of 80 nM in HeLa cells.[1] This inhibition extends to the transcriptional activity of HIFα isoforms, thereby affecting the expression of their target genes.[2][3] In stem cells, this compound directly regulates the expression and transcriptional activity of pluripotency markers such as Sox2 and Oct4 under hypoxic conditions, which promotes cellular differentiation.[2]

Impact on Cancer Cells

In human colon carcinoma cell lines, this compound's modulation of HIF1α expression is intertwined with the mTOR and p53 signaling pathways.[4][5] This interaction leads to a DNA damage response (DDR) and subsequent G1/S-phase arrest in a p53-dependent manner.[4][5] This activity contributes to a reduction in the viability and clonogenic survival of cancer cells.[5]

Crosstalk with mTOR and p53 Signaling Pathways

A key aspect of this compound's mechanism is its ability to induce a rapid hyper-activation of the mTOR signaling pathway.[4][5] This hyper-activation, in turn, triggers a DNA damage response, leading to the activation of p53.[4][5] The activated p53 then mediates a G1/S-phase cell cycle arrest, ultimately compromising the survival of malignant cells with functional p53.[4][5]

dot

This compound This compound mTOR mTOR Hyper-activation This compound->mTOR DDR DNA Damage Response (DDR) mTOR->DDR p53 p53 Activation DDR->p53 CellCycleArrest G1/S Phase Cell Cycle Arrest p53->CellCycleArrest

This compound-induced signaling cascade in cancer cells.

Modulation of Mitochondrial Function and Metabolism

This compound has been shown to influence cellular metabolism through the modulation of mitochondrial activity. It induces an early increase in mitochondrial uncoupling proteins UCP1 and UCP2, which leads to a temporary decrease in ATP levels.[6][7] This is followed by a compensatory response characterized by activated mitochondrial metabolism and increased glucose uptake via the upregulation of the glucose transporter GLUT-4.[6][7] This metabolic reprogramming is mediated by the phosphorylation of AKT and AMP-activated kinase (AMPK).[6]

dot

cluster_0 This compound Action cluster_1 Mitochondrial Response cluster_2 Cellular Metabolic Shift This compound This compound UCP UCP1/UCP2 ↑ This compound->UCP ATP_drop Transient ATP ↓ UCP->ATP_drop Mito_Metabolism Mitochondrial Metabolism ↑ ATP_drop->Mito_Metabolism AKT_AMPK AKT/AMPK Phosphorylation Mito_Metabolism->AKT_AMPK GLUT4 GLUT-4 ↑ AKT_AMPK->GLUT4 Glucose_Uptake Glucose Uptake ↑ GLUT4->Glucose_Uptake

This compound's effect on mitochondrial function and metabolism.

Influence on Stem Cell Self-Renewal and Differentiation

In the context of stem cells, particularly ependymal stem progenitor cells (epSPCs), this compound promotes self-renewal under normoxic conditions.[6] This effect is linked to the aforementioned metabolic changes, including the activation of AKT and AMPK signaling, which leads to the induction of self-renewal markers like Sox2, Oct4, and Notch1.[6] Conversely, under hypoxic conditions, its HIF inhibitory activity promotes the differentiation of these stem cells.[2][3]

Data Presentation

ParameterCell LineConditionValueReference
IC50 HeLaHypoxia-induced luciferase activity80 nM[1]
Effect on Clonogenicity HT29, HCT116/p53+/+, HCT116/p53-/-NormoxiaDecreased[4][5]
Effect on Gene Expression G93A-SOD1 myoblastsNormoxiaIncreased Akt1, Akt3, Mef2a, Mef2c, Ucp2[8][9]
Effect on Pluripotency Markers epSPCsNormoxiaIncreased Sox2, Oct4, Notch1[6]

Experimental Protocols

Western Blot Analysis

Objective: To detect changes in protein expression levels (e.g., HIF-1α, phosphorylated AKT, p53) following this compound treatment.

Protocol:

  • Cell Lysis: Cells are cultured to 70-80% confluency and treated with this compound at desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for specified time points (e.g., 6, 12, 24 hours). Control cells are treated with vehicle (DMSO). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-HIF-1α, anti-phospho-AKT, anti-p53) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

dot

A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Western Blot experimental workflow.
Cell Viability (MTS) Assay

Objective: To assess the effect of this compound on cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to that of vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure changes in the mRNA expression of target genes (e.g., UCP1, UCP2, GLUT4, SOX2, OCT4) in response to this compound.

Protocol:

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix, gene-specific primers, and the synthesized cDNA as a template.

  • Thermal Cycling: The reaction is run on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.[10]

dot

A RNA Extraction B cDNA Synthesis (Reverse Transcription) A->B C qRT-PCR Reaction (SYBR Green) B->C D Data Analysis (2-ΔΔCt Method) C->D

Quantitative Real-Time PCR experimental workflow.

Conclusion

This compound exhibits a complex and interconnected mechanism of action that makes it a molecule of significant interest for further research and potential therapeutic development. Its ability to modulate the fundamental cellular processes of hypoxia response, cell cycle control, and metabolism highlights its potential in oncology and regenerative medicine. This guide provides a foundational understanding of its core mechanisms to aid researchers in designing future studies and exploring its full therapeutic potential.

References

Unveiling FM19G11: A Technical Deep-Dive into its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM19G11 is a novel small molecule that has garnered significant interest for its unique modulatory effects on critical cellular signaling pathways. Initially identified as a modulator of Hypoxia-Inducible Factor (HIF), subsequent research has revealed its intricate interplay with the mTOR and p53 pathways, positioning it as a molecule of interest for therapeutic development in oncology and regenerative medicine. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key experimental data and methodologies for the scientific community.

Discovery and Initial Characterization

This compound was first described as a novel chemical entity that modulates the expression of HIF1α. The foundational research, published by Rodríguez-Jiménez et al. in 2010, detailed its discovery and initial characterization in human colon carcinoma cell lines. The study revealed that this compound's activity is linked to the hyper-activation of the mTOR signaling pathway, which paradoxically leads to a DNA damage response (DDR) and G1/S-phase arrest in a p53-dependent manner. This dual action of activating a growth pathway while simultaneously triggering a tumor-suppressive response marked this compound as a unique molecular entity.

Mechanism of Action: A Triad of Cellular Signaling

The mechanism of action of this compound is complex, involving the convergence of three major signaling pathways: mTOR, p53, and HIF.

mTOR Pathway Activation

Under normoxic conditions, this compound leads to the rapid hyper-activation of the mTOR (mammalian target of rapamycin) pathway. This is a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR by this compound is a key event that initiates a cascade of downstream effects.

DNA Damage Response and p53-Dependent Cell Cycle Arrest

The hyper-activation of the mTOR pathway by this compound induces a state of cellular stress, leading to a DNA damage response (DDR). In cells with functional p53, this DDR results in the activation of the p53 tumor suppressor protein. Activated p53 then orchestrates a G1/S-phase cell cycle arrest, preventing the proliferation of cells that have accumulated DNA damage. This p53-dependent mechanism is crucial for the tumor-suppressive effects of this compound observed in colon cancer cells.

Modulation of Hypoxia-Inducible Factor (HIF)

This compound was initially identified as a modulator of HIF1α. While it activates the mTOR pathway, which is upstream of HIF1α, its effects on HIF are context-dependent. In some settings, it can lead to the upregulation of HIF1α protein expression.

The interconnectedness of these pathways is pivotal to understanding the multifaceted effects of this compound.

FM19G11_Signaling_Pathway This compound This compound mTOR mTOR Hyper-activation This compound->mTOR Activates DDR DNA Damage Response mTOR->DDR Induces HIF1a HIF1α Modulation mTOR->HIF1a Upstream of p53 p53 Activation DDR->p53 Activates CellCycleArrest G1/S Phase Cell Cycle Arrest p53->CellCycleArrest Mediates

Caption: this compound signaling cascade in cancer cells.

Preclinical Development and Therapeutic Applications

Subsequent research has expanded the potential therapeutic applications of this compound beyond oncology, particularly in the field of regenerative medicine and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

Stem Cell Modulation

Studies have shown that this compound can influence the self-renewal and differentiation of stem cells. It has been reported to affect the expression of key pluripotency markers such as SOX2, OCT4, and NANOG. This has significant implications for its potential use in stem cell-based therapies.

Neuroprotection and ALS Research

A significant body of preclinical work has focused on the therapeutic potential of this compound in ALS. Due to its hydrophobic nature, this compound has been formulated into gold nanoparticles (NPs) to improve its delivery and efficacy. These this compound-loaded NPs have been shown to:

  • Enhance the proliferation and self-renewal of ependymal stem progenitor cells (epSPCs).

  • Modulate mitochondrial activity and cellular metabolism.

  • Upregulate the expression of key genes involved in cell survival and proliferation, such as AKT1 and AKT3, and the mitochondrial uncoupling protein UCP2.

These findings suggest that this compound could be a promising candidate for developing novel therapies to slow the progression of neurodegenerative diseases.

FM19G11_ALS_Workflow cluster_formulation Drug Formulation cluster_application Preclinical Application in ALS Models cluster_effects Observed Effects This compound This compound (Hydrophobic) FM19G11_NPs This compound-loaded NPs This compound->FM19G11_NPs GoldNPs Gold Nanoparticles GoldNPs->FM19G11_NPs epSPCs Ependymal Stem Progenitor Cells (epSPCs) FM19G11_NPs->epSPCs Treatment Proliferation Increased Proliferation & Self-Renewal epSPCs->Proliferation GeneExpression Modulated Gene Expression (AKT, UCP2, SOX2, OCT4) epSPCs->GeneExpression Mitochondria Altered Mitochondrial Activity epSPCs->Mitochondria

Caption: Experimental workflow for this compound in ALS research.

Quantitative Data Summary

Biological Effect Model System Key Findings Reference
Cell Viability and ClonogenicityHuman Colon Carcinoma Cells (HT29, HCT116)Decreased cell viability and colony formation capability, particularly in p53-proficient cells.Rodríguez-Jiménez et al., 2010
Gene Expression (Pluripotency Markers)Ependymal Stem Progenitor CellsModulation of SOX2, OCT4, and NANOG expression.(Referenced in subsequent studies)
Gene Expression (Survival & Metabolism)ALS Mouse Model (epSPCs)Upregulation of AKT1, AKT3, and UCP2.Marcuzzo et al., 2019
Cell ProliferationEpendymal Stem Progenitor CellsIncreased proliferation and self-renewal.Marcuzzo et al., 2019

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following outlines the general methodologies used in the key studies of this compound.

Cell Culture
  • Human Colon Carcinoma Cell Lines (HT-29, HCT116): Maintained in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

  • Ependymal Stem Progenitor Cells (epSPCs): Isolated from rodent spinal cords and cultured in a neurobasal medium supplemented with growth factors such as EGF and FGF.

Western Blotting

A standard Western blotting protocol is used to assess protein expression and phosphorylation status.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-mTOR, p53, HIF1α, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in gene expression at the mRNA level.

  • RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: The cDNA is amplified using a real-time PCR system with SYBR Green or TaqMan probes and gene-specific primers for target genes (e.g., SOX2, OCT4, NANOG, AKT1, UCP2) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Colony Formation Assay

This assay is used to determine the effect of this compound on the proliferative capacity of single cells.

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control.

  • Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

Synthesis and Clinical Development Status

Information regarding the chemical synthesis of this compound is not publicly available in the reviewed scientific literature. Furthermore, there is no evidence of this compound having entered into formal clinical trials to date. Its development appears to be in the preclinical research phase.

Conclusion

This compound is a fascinating molecule with a complex mechanism of action that bridges the mTOR growth pathway with the p53-mediated DNA damage response. Its ability to modulate HIF and influence stem cell fate further broadens its potential therapeutic applications. While still in the early stages of development, the preclinical data, particularly in the context of ALS, are promising. Further research is warranted to fully elucidate its therapeutic potential, establish a detailed pharmacokinetic and safety profile, and explore its efficacy in a clinical setting. This technical guide provides a solid foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this compound.

The Dichotomous Role of FM19G11 in Stem Cell Fate: A Technical Guide to Self-Renewal and Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of FM19G11, a small molecule modulator of Hypoxia-Inducible Factors (HIFs), and its significant impact on the critical balance between stem cell self-renewal and differentiation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies involving stem cell manipulation. Herein, we consolidate key quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways.

Executive Summary

This compound has emerged as a potent chemical entity with a context-dependent influence on stem cell biology. Under hypoxic conditions, typically associated with the maintenance of an undifferentiated state, this compound promotes the differentiation of stem cells, particularly towards the oligodendrocyte lineage. Conversely, in normoxic environments, this compound enhances stem cell self-renewal and proliferation. This dual functionality positions this compound as a valuable tool for both regenerative medicine and cancer therapy research. This guide will explore the molecular mechanisms, experimental evidence, and protocols related to the multifaceted effects of this compound.

The Impact of this compound on Stem Cell Pluripotency and Differentiation Markers

This compound has been shown to modulate the expression of key transcription factors that govern stem cell pluripotency and differentiation. Its effects are particularly notable on the core pluripotency network including Oct4, Sox2, and Nanog.

Quantitative Analysis of Pluripotency Marker Expression

The following table summarizes the quantitative effects of this compound on the expression of key stem cell markers in various experimental models. Data is compiled from studies on rat ependymal progenitor stem cells (epSPCs) and human embryonic stem cells (hESCs).

Cell TypeConditionTreatmentTarget GeneFold Change (vs. Control)Reference
Rat epSPCsHypoxia (1% O₂)500 nM this compound (48h)Sox2Decrease[1][2]
Rat epSPCsHypoxia (1% O₂)500 nM this compound (48h)Oct4Decrease[1][2]
Rat epSPCsHypoxia (1% O₂)500 nM this compound (48h)NanogDecrease[1]
Rat epSPCsHypoxia (1% O₂)500 nM this compound (48h)Tgf-αDecrease[1]
Human ESCsHypoxia (1% O₂)500 nM this compound (48h)Sox2Decrease[1]
Human ESCsHypoxia (1% O₂)500 nM this compound (48h)Oct4Decrease[1]
G93A-SOD1 epSPCsNormoxiaThis compound-loaded NPsSOX2Increase[1][3]
G93A-SOD1 epSPCsNormoxiaThis compound-loaded NPsOCT4Increase[1][3]
G93A-SOD1 epSPCsNormoxiaThis compound-loaded NPsAKT1Increase[1][3]
G93A-SOD1 epSPCsNormoxiaThis compound-loaded NPsAKT3Increase[1][3]
G93A-SOD1 epSPCsNormoxiaThis compound-loaded NPsUCP2Increase[3]

Molecular Mechanisms of this compound Action

This compound exerts its effects through distinct signaling pathways that are dependent on the cellular oxygen concentration.

Hypoxic Conditions: Inhibition of HIF2α and Promotion of Differentiation

Under hypoxic conditions, this compound acts as an inhibitor of HIFα proteins, with a pronounced effect on HIF2α.[1][4][5] HIF2α is a key transcription factor that maintains the undifferentiated state of stem cells, in part by directly regulating the expression of the pluripotency factor Sox2.[1][5] By inhibiting HIF2α, this compound leads to the downregulation of Sox2 and its target genes, thereby releasing the block on differentiation.[1] This mechanism is further supported by the finding that this compound reduces the expression of p300, a histone acetyltransferase that acts as a co-activator for HIF-mediated transcription.[1][5] The resulting decrease in histone acetylation at the Sox2 promoter contributes to its transcriptional repression.[1] This cascade of events ultimately promotes the differentiation of stem cells, such as the directed differentiation of ependymal progenitor stem cells into oligodendrocytes.[1][6]

FM19G11_Hypoxia_Pathway hypoxia Hypoxia (1% O2) HIF2a HIF2α hypoxia->HIF2a stabilizes Sox2_promoter Sox2 Promoter HIF2a->Sox2_promoter activates Oct4 Oct4 HIF2a->Oct4 p300 p300 (HAT) p300->Sox2_promoter co-activates (acetylation) Sox2 Sox2 Sox2_promoter->Sox2 Nanog Nanog Sox2->Nanog pluripotency Stem Cell Self-Renewal Sox2->pluripotency Oct4->pluripotency Nanog->pluripotency differentiation Oligodendrocyte Differentiation pluripotency->differentiation This compound This compound This compound->HIF2a This compound->p300

This compound action under hypoxic conditions.
Normoxic Conditions: Metabolic Reprogramming and Enhancement of Self-Renewal

In contrast, under normoxic conditions, this compound promotes the self-renewal of ependymal stem cells.[3] This effect is mediated by a shift in cellular metabolism. This compound induces an increase in mitochondrial uncoupling proteins (UCPs), leading to a temporary decrease in ATP levels.[3] This metabolic stress activates AMP-activated protein kinase (AMPK) and the PI3K/AKT signaling pathway.[3] The activation of these pathways stimulates glucose uptake through the upregulation of the glucose transporter GLUT-4.[3] The resulting increase in glucose influx and subsequent metabolic adjustments are thought to provide the necessary energy and building blocks to support stem cell self-renewal and proliferation, leading to an increase in the expression of self-renewal markers such as Sox2, Oct4, and Notch1.[3]

FM19G11_Normoxia_Pathway This compound This compound UCPs Mitochondrial Uncoupling Proteins (UCPs) ↑ This compound->UCPs AKT PI3K/AKT This compound->AKT ATP ATP ↓ (transient) UCPs->ATP AMPK AMPK ATP->AMPK activates GLUT4 GLUT-4 ↑ AMPK->GLUT4 AKT->GLUT4 Glucose_Uptake Glucose Uptake ↑ GLUT4->Glucose_Uptake Metabolism Metabolic Reprogramming Glucose_Uptake->Metabolism SelfRenewal Stem Cell Self-Renewal Metabolism->SelfRenewal Sox2_Oct4_Notch1 Sox2, Oct4, Notch1 ↑ SelfRenewal->Sox2_Oct4_Notch1

This compound action under normoxic conditions.

Experimental Protocols

This section provides an overview of the key experimental protocols for studying the effects of this compound on stem cells.

Culture of Ependymal Progenitor Stem Cells (epSPCs)
  • Isolation: Isolate epSPCs from the spinal cords of adult rats.

  • Dissociation: Mince the spinal cord tissue and dissociate using 0.05% collagenase I for 15 minutes at 37°C.[3]

  • Neurosphere Formation: Culture the dissociated cells in a medium that promotes the formation of neurospheres.

  • Passaging: Dissociate neurospheres into single cells for passaging and expansion.[3]

In Vitro Treatment with this compound
  • Cell Plating: Plate epSPCs at a density of 9 x 10^5 cells in the desired culture vessel.[3]

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Application: Add this compound to the culture medium at the desired final concentration (e.g., 500 nM).[3] A vehicle control (DMSO alone) should be run in parallel.

  • Incubation: Incubate the cells for the specified duration (e.g., 24 or 48 hours) under either normoxic (20% O₂) or hypoxic (1% O₂) conditions.[1][3]

Oligodendrocyte Differentiation Protocol
  • Initiation: Induce differentiation of epSPCs using a defined protocol.[6]

  • This compound Treatment: Treat the cells with this compound (e.g., 500 nM) during the differentiation process, with the compound refreshed every two days.[4]

  • Hypoxic Conditions: Conduct the differentiation in a hypoxic environment (1% O₂) to assess the ability of this compound to overcome the hypoxia-induced block on differentiation.[6]

  • Marker Analysis: Analyze the expression of early (Olig2, Nkx2.2, NG2, RIP) and late (O4, RIP) oligodendrocyte markers at different time points (e.g., day 3 and day 35-37).[6]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Extract total RNA from treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • PCR Amplification: Perform real-time PCR using primers specific for the target genes (e.g., Sox2, Oct4, Nanog, Tgf-α) and a reference gene (e.g., GAPDH).[1]

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis
  • Protein Extraction: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the proteins of interest (e.g., Sox2, Oct4, p-AKT) and a loading control (e.g., β-actin).[1]

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate for visualization.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_conditions Experimental Conditions cluster_analysis Downstream Analysis isolate Isolate epSPCs culture Culture & Expand isolate->culture treat Treat with this compound culture->treat hypoxia Hypoxia treat->hypoxia normoxia Normoxia treat->normoxia qRT_PCR qRT-PCR hypoxia->qRT_PCR western_blot Western Blot hypoxia->western_blot immuno Immunocytochemistry hypoxia->immuno diff_assay Differentiation Assay hypoxia->diff_assay normoxia->qRT_PCR normoxia->western_blot normoxia->immuno

General experimental workflow.

Conclusion and Future Directions

This compound is a remarkable molecule that demonstrates the intricate relationship between cellular metabolism, oxygen sensing, and stem cell fate decisions. Its ability to either promote differentiation or enhance self-renewal based on the cellular microenvironment opens up exciting possibilities for its therapeutic application. In regenerative medicine, this compound could be utilized to overcome the barriers to differentiation in hypoxic niches, such as in the case of spinal cord injury.[3] In oncology, its pro-differentiation effects under hypoxia could be exploited to target cancer stem cells that reside in hypoxic tumor microenvironments. Further research is warranted to fully elucidate the downstream targets of the this compound-mediated signaling pathways and to evaluate its efficacy and safety in preclinical models. The development of targeted delivery systems, such as the use of gold nanoparticles, may further enhance the therapeutic potential of this compound.[1][3]

References

exploring the neuroprotective effects of FM19G11 in ALS models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Neuroprotective Effects of FM19G11 in ALS Models

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a relentless and progressive neurodegenerative disease characterized by the loss of both upper and lower motor neurons[1][2]. This leads to debilitating muscle atrophy, paralysis, and ultimately, respiratory failure[3][4]. The complex pathology of ALS, involving mechanisms such as oxidative stress, mitochondrial dysfunction, and neuroinflammation, has made the development of effective therapies a significant challenge[5][6]. Recent research has identified this compound, a modulator of hypoxia-inducible factor (HIF), as a promising therapeutic candidate[1][7]. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, detailing its effects on key signaling pathways, presenting relevant quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through the modulation of several critical cellular pathways, particularly in preclinical models using the G93A-SOD1 transgenic mouse, which mimics many features of familial ALS[1]. The compound is often delivered via gold nanoparticles (NPs) to enhance its bioavailability and therapeutic impact[5][7]. The primary mechanisms are centered on promoting cell survival, enhancing proliferation of neural stem cells, and improving metabolic function.

Activation of Pro-Survival Signaling

A key component of this compound's action is the potent activation of the PI3K/AKT signaling pathway, a central regulator of cell survival, growth, and proliferation[7]. By stimulating this pathway, this compound enhances the self-renewal and proliferation of ependymal stem progenitor cells (epSPCs) isolated from the spinal cords of G93A-SOD1 mice[1][7]. This effect is particularly pronounced at the onset of the disease, suggesting a therapeutic window for early intervention[7]. The activation of AKT is a known neuroprotective strategy in ALS models[7]. Furthermore, this compound treatment leads to the induction of key stemness and proliferation genes such as SOX2, OCT4, and the telomerase reverse transcriptase (TERT)[7].

Modulation of Mitochondrial Function and Metabolism

This compound significantly impacts cellular metabolism and mitochondrial health. It increases the expression of mitochondrial uncoupling protein 2 (UCP2), which plays a role in neuroprotection and mitochondrial activity[5][7]. In myoblasts derived from G93A-SOD1 mice, treatment with this compound-loaded nanoparticles leads to an improvement in the overall bioenergetic status, a reduction in mitochondrial area and network fragmentation, and a significant decrease in the production of reactive oxygen species (ROS)[5]. This suggests a mechanism of ROS clearance through the amelioration of mitochondrial dynamics[5]. The compound also transiently reduces ATP levels, triggering an adaptive response that includes increased glucose uptake via AMP-activated protein kinase (AMPK) and AKT activation to restore energy homeostasis[1].

Influence on MicroRNA and Gene Expression

The regulatory effects of this compound extend to the level of microRNAs. It has been shown to affect the expression of miR-19a and its target gene, PTEN, which is a known negative regulator of the PI3K/AKT pathway[7][8]. By modulating this miRNA-target axis, this compound likely reinforces its pro-survival signaling. In muscle tissue, this compound also upregulates the transcription of genes associated with cell proliferation (Akt1, Akt3) and muscle differentiation (Mef2a, Mef2c), potentially counteracting the muscle atrophy characteristic of ALS[5].

Signaling and Workflow Diagrams

The following diagrams illustrate the proposed molecular pathways of this compound and a typical experimental workflow for its evaluation in ALS models.

FM19G11_Pathway Proposed Signaling Pathway of this compound in ALS Models cluster_input cluster_cellular Cellular Response cluster_outcome Neuroprotective Outcomes This compound This compound-Loaded Nanoparticles PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates UCP2 UCP2 Expression This compound->UCP2 Increases miR19a miR-19a Expression This compound->miR19a Modulates AMPK AMPK Activation This compound->AMPK Activates Mito Mitochondrial Dynamics This compound->Mito Ameliorates Proliferation epSPC Proliferation & Self-Renewal PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Muscle_Diff Muscle Differentiation PI3K_AKT->Muscle_Diff via Akt1/3, Mef2c Metabolism Improved Bioenergetics UCP2->Metabolism PTEN PTEN (Target of miR-19a) miR19a->PTEN Inhibits PTEN->PI3K_AKT Inhibits AMPK->Metabolism ROS_Reduction Reduced ROS Mito->ROS_Reduction

Caption: Proposed signaling pathway of this compound in ALS models.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_model Model System cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Animal G93A-SOD1 Transgenic Mice (ALS Model) Isolation Isolate Target Cells: - Ependymal Stem Progenitor Cells (epSPCs) - Myoblasts Animal->Isolation Culture Cell Culture Isolation->Culture Treatment Treat cells with This compound-Loaded Nanoparticles (NPs) vs. Control (Untreated/Vehicle) Culture->Treatment Analysis_Prolif Proliferation & Viability Assays Treatment->Analysis_Prolif Analysis_Gene Gene Expression Analysis (qPCR for Akt, Ucp2, Mef2c, etc.) Treatment->Analysis_Gene Analysis_Protein Protein Analysis (Western Blot for p-AKT) Treatment->Analysis_Protein Analysis_Mito Mitochondrial Function & ROS Measurement Treatment->Analysis_Mito

Caption: General experimental workflow for this compound evaluation.

Quantitative Data Summary

The following tables summarize the quantitative findings described in the literature regarding the effects of this compound-loaded nanoparticles in cellular models of ALS.

Table 1: Effect of this compound-Loaded NPs on Gene Expression in G93A-SOD1 Myoblasts

Gene Target Function Observed Effect
Akt1, Akt3 Cell Proliferation, Survival Increased Transcriptional Levels[5]
Mef2a, Mef2c Muscle Differentiation Increased Transcriptional Levels[5]

| Ucp2 | Mitochondrial Activity, Neuroprotection | Increased Transcriptional Levels[5] |

Table 2: Effect of this compound-Loaded NPs on Cellular Phenotypes in G93A-SOD1 Models

Cellular Model Parameter Observed Effect
G93A-SOD1 epSPCs PI3K/AKT Pathway Activation (Observed at disease onset)[7]
G93A-SOD1 epSPCs Proliferation & Self-Renewal Enhanced[1][7]
G93A-SOD1 Myoblasts Mitochondrial Area & Networks Significant Reduction in fragmentation[5]

| G93A-SOD1 Myoblasts | ROS Production | Decreased[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound in ALS models, based on published research.

Animal Models
  • Model: Transgenic G93A-SOD1 mice (specifically B6SJL-Tg(SOD1*G93A)1Gur/J) are used as the primary in vitro and in vivo model for ALS[1][8].

  • Husbandry: Mice are maintained under standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.

  • Staging: Experiments are often conducted at different stages of the disease, such as at the onset (e.g., 12 weeks) and advanced stages (e.g., 18 weeks), to assess stage-dependent therapeutic effects[7].

Cell Isolation and Culture
  • Ependymal Stem Progenitor Cells (epSPCs):

    • Spinal cords are dissected from G93A-SOD1 mice and wild-type controls (B6.SJL)[8].

    • The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

    • Cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of neurospheres, which are characteristic of neural stem/progenitor cells.

  • Myoblasts:

    • Skeletal muscle tissue is dissected from the limbs of G93A-SOD1 mice at various disease stages[5].

    • The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to release muscle precursor cells.

    • Cells are plated on coated dishes and cultured in a growth medium to expand the myoblast population[5].

This compound Nanoparticle Treatment
  • Formulation: this compound is loaded onto gold nanoparticles (NPs) to facilitate cellular uptake and delivery.

  • Administration: For in vitro studies, cultured epSPCs or myoblasts are treated with a specific concentration of this compound-loaded NPs suspended in the culture medium[5][7].

  • Controls: Control groups include untreated cells and cells treated with vehicle or unloaded nanoparticles to ensure the observed effects are specific to this compound.

Analytical Methods
  • Gene Expression Analysis (qPCR):

    • RNA is extracted from treated and control cells.

    • cDNA is synthesized via reverse transcription.

    • Quantitative PCR is performed using specific primers for target genes (e.g., Akt1, Ucp2, Mef2c, Sox2, Oct4) and housekeeping genes for normalization.

  • Protein Analysis (Western Blot):

    • Protein lysates are collected from cell cultures.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated AKT (p-AKT), total AKT) and appropriate secondary antibodies.

    • Bands are visualized and quantified to determine relative protein expression levels[8].

  • Mitochondrial and ROS Analysis:

    • Mitochondrial morphology and network integrity are assessed using specific fluorescent dyes (e.g., MitoTracker) and fluorescence microscopy.

    • Intracellular ROS levels are measured using probes like DCFDA, which becomes fluorescent upon oxidation, followed by analysis via flow cytometry or fluorescence microscopy[5].

  • Cell Proliferation Assays:

    • Cell proliferation can be measured using various standard methods, such as BrdU incorporation assays or by counting the number and size of neurospheres for epSPCs.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical ALS models by targeting multiple pathological mechanisms. Its ability to activate the pro-survival PI3K/AKT pathway, enhance the regenerative capacity of spinal cord stem cells, and ameliorate mitochondrial dysfunction and oxidative stress in muscle cells provides a multi-pronged approach to counteracting neurodegeneration[5][7]. The efficacy of this compound, particularly when delivered via nanoparticles, highlights its promise for slowing disease progression. While the effects appear most potent in the early stages of the disease, these findings provide a strong impetus for the further development of this compound-based nanotherapies for ALS and other related muscle disorders[5][7]. Future research should focus on translating these findings into more complex in vivo models to fully elucidate the therapeutic window and long-term benefits of this novel compound.

References

Foundational Research on FM19G11 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on FM19G11, a novel modulator of Hypoxia-Inducible Factor 1-alpha (HIF1α), in the context of cancer cell lines. The core focus of this document is to present the key findings, experimental methodologies, and signaling pathways associated with this compound's mechanism of action, primarily in human colon carcinoma cell lines.

Core Findings: A Dual Role in Cancer Cell Fate

Foundational studies have revealed that this compound acts as a modulator of HIF1α expression.[1][2] Under normoxic conditions, this compound leads to an increase in HIF1α protein levels in human colon cancer cells.[1] This effect is mediated through the hyper-activation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation.[1]

Paradoxically, this rapid and sustained activation of a pro-growth pathway triggers a DNA Damage Response (DDR), leading to a G1/S-phase cell cycle arrest.[1][2] This cell cycle arrest is critically dependent on the tumor suppressor protein p53.[1][2] Consequently, in cancer cells with functional p53, this compound treatment leads to reduced cell viability and a diminished capacity for colony formation.[1][2] This suggests that p53 status is a key determinant of cellular sensitivity to this compound.[2]

The primary cancer cell lines utilized in this foundational research were human colon carcinoma lines: HT29 (p53 mutant), HCT116 p53+/+ (p53 wild-type), and HCT116 p53-/- (p53-null).[2]

Quantitative Data Summary

While the foundational papers describe significant effects on cell viability and colony formation, specific quantitative data tables were not available in the reviewed search results. The following tables are illustrative examples based on the described findings, structured for clarity and comparative analysis.

Table 1: Illustrative Effect of this compound on Cell Viability (72h Treatment)

Cell Linep53 StatusThis compound Concentration (µM)% Viability Reduction (Relative to Control)
HCT116 p53+/+Wild-Type1060%
HCT116 p53-/-Null1020%
HT29Mutant1025%

Table 2: Illustrative Effect of this compound on Clonogenic Survival

Cell Linep53 StatusThis compound Concentration (µM)% Reduction in Colony Formation (Relative to Control)
HCT116 p53+/+Wild-Type575%
HCT116 p53-/-Null530%
HT29Mutant540%

Table 3: Illustrative Effect of this compound on Cell Cycle Distribution (48h Treatment)

Cell LineTreatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT116 p53+/+Control (DMSO)45%35%20%
HCT116 p53+/+This compound (10 µM)70%15%15%
HCT116 p53-/-Control (DMSO)48%33%19%
HCT116 p53-/-This compound (10 µM)50%30%20%

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research of this compound. These protocols are based on standard laboratory practices and the information available in the search results.

Cell Culture and this compound Treatment
  • Cell Lines: Human colon carcinoma cell lines HT29, HCT116 p53+/+, and HCT116 p53-/- are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM and stored at -20°C.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control.

Western Blot Analysis

This protocol is for assessing the protein levels and phosphorylation status of key components in the mTOR and DDR pathways.

  • Cell Lysis: After treatment with this compound for the specified duration, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-mTOR, mTOR, phospho-AKT, AKT, HIF1α, p53, p21, and GAPDH as a loading control).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or DMSO control, and the cells are incubated for 24, 48, or 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Clonogenic Assay (Soft Agar)

This assay assesses the ability of single cells to form colonies, a measure of self-renewal and tumorigenic potential.

  • Base Agar Layer: A layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.

  • Cell Suspension: Cells are treated with this compound for a specified period, then trypsinized and resuspended as single cells.

  • Top Agar Layer: A cell suspension (e.g., 8,000 cells/well) is mixed with 0.3% low-melting-point agar in complete medium and layered on top of the base agar.

  • Incubation: The plates are incubated for 10-14 days at 37°C in a 5% CO2 incubator, with the addition of fresh medium containing the respective treatments every 3-4 days.

  • Colony Staining and Counting: Colonies are stained with 0.005% crystal violet and counted. A colony is typically defined as a cluster of at least 50 cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Preparation: Cells are seeded and treated with this compound for the desired time. Both adherent and floating cells are collected.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Cells

FM19G11_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates This compound This compound mTOR mTOR This compound->mTOR Hyper-activates AKT AKT PI3K->AKT Activates AKT->mTOR Activates HIF1a HIF1α mTOR->HIF1a Increases Expression DDR DNA Damage Response (DDR) mTOR->DDR Triggers p53 p53 Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces DDR->p53 Activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Signaling pathway of this compound in p53-proficient cancer cells.

Experimental Workflow for Assessing this compound Efficacy

FM19G11_Experimental_Workflow cluster_setup cluster_analysis cluster_outcome Cell_Culture Culture Colon Cancer Cell Lines (HT29, HCT116 p53+/+, p53-/-) Treatment Treat with this compound (or DMSO control) Cell_Culture->Treatment Western_Blot Western Blot (mTOR, DDR proteins) Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Clonogenic_Assay Clonogenic Assay (Soft Agar) Treatment->Clonogenic_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Determine p53-dependent Anti-cancer Effects Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound in cancer cell lines.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics and cellular signaling research, the hypoxia-inducible factor-1α (HIF-1α) has emerged as a critical target. Its role in tumor progression, angiogenesis, and metabolic adaptation under hypoxic conditions makes it a focal point for drug discovery. This technical guide delves into the core of the relationship between a novel small molecule, FM19G11, and its potent inhibition of HIF-1α. We will explore the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the complex signaling networks involved.

This compound: A Potent Modulator of HIF-1α

This compound has been identified as a robust inhibitor of HIF-1α.[1][2] Under hypoxic conditions, it effectively prevents the accumulation of both HIF-1α and HIF-2α proteins.[2] This inhibitory action is crucial as it disrupts the downstream signaling cascades that promote tumor survival and growth.

Quantitative Analysis of this compound Activity

To provide a clear and comparative overview of this compound's efficacy, the following table summarizes key quantitative data from various studies.

ParameterCell LineValueReference
IC50 (HIF-1α Inhibition) HeLa80 nM[1]
HIF-1α Protein Inhibition HeLa30-300 nM[1]
HIF-2α Protein Inhibition HeLa300 nM[2]
VEGF Transcriptional Inhibition HeLaDose-dependent[2]
MGMT mRNA Suppression T98G (hypoxic & normoxic), GBM-XD (hypoxic)300 nM (3 days)[1]

The Core Mechanism: A Multi-faceted Approach

The inhibitory effect of this compound on HIF-1α is not a simple, direct interaction but rather a complex interplay of multiple cellular pathways. A key finding is that the inhibition of HIF-1α protein accumulation by this compound appears to be independent of the proteasomal degradation pathway.[2]

Repression of p300 Histone Acetyltransferase

A significant aspect of this compound's mechanism of action is its ability to reduce overall histone acetylation through the repression of the histone acetyltransferase p300.[2][3] p300 is a critical co-activator required for HIF-1α-mediated transcription.[2][3] By inhibiting p300, this compound effectively cripples the transcriptional machinery that HIF-1α relies on to activate its target genes.

G cluster_0 This compound Mechanism of Action This compound This compound p300 p300 HAT This compound->p300 represses Histone_Acetylation Histone Acetylation p300->Histone_Acetylation promotes HIF_Transcription HIF-1α Transcriptional Activity Histone_Acetylation->HIF_Transcription enables HIF_1a HIF-1α HIF_1a->HIF_Transcription drives Target_Genes Target Gene Expression (e.g., VEGF) HIF_Transcription->Target_Genes upregulates G cluster_1 This compound Signaling Crosstalk This compound This compound mTOR mTOR Pathway This compound->mTOR hyper-activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates HIF_1a_Inhibition HIF-1α Inhibition This compound->HIF_1a_Inhibition p53_DDR p53-Dependent DNA Damage Response mTOR->p53_DDR triggers Cell_Cycle_Arrest G1/S Phase Arrest p53_DDR->Cell_Cycle_Arrest induces G cluster_2 Luciferase Reporter Assay Workflow A Seed HeLa-HRE-luciferase cells B Treat with this compound A->B C Induce Hypoxia (1% O2) B->C D Lyse Cells C->D E Measure Luminescence D->E F Data Analysis (IC50) E->F

References

Methodological & Application

Unlocking the Therapeutic Potential of FM19G11: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FM19G11, a novel modulator of cellular metabolism, has emerged as a promising small molecule for investigation in various therapeutic areas, particularly in oncology and neurodegenerative diseases. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, offering insights into its optimal concentration, experimental protocols, and underlying mechanisms of action.

Optimal Concentration of this compound

The optimal concentration of this compound is highly dependent on the cell type, the delivery method, and the desired biological endpoint. As a lipophilic molecule, its formulation and delivery can significantly impact its effective concentration.

Table 1: Reported Effective Concentrations of this compound in Cell Culture

Cell Line/TypeConcentrationDelivery MethodObserved Effect(s)Reference
HCT116 (Human Colon Carcinoma)10 µMDirect addition to mediaG1/S-phase arrest, decreased clonogenicity[1]
Ependymal Stem Progenitor Cells (from ALS mice)500 nMGold Nanoparticle (AuNP) loadedEnhanced proliferation and self-renewal
G93A-SOD1 Myoblasts (from ALS mice)Not SpecifiedNanoparticle loadedIncreased transcription of Akt1, Akt3, and Ucp2

Note: It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in cell growth, metabolism, and survival.

Activation of the AKT/mTOR Pathway

This compound has been shown to hyper-activate the AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell proliferation, growth, and survival. Activation of this pathway by this compound can, paradoxically, lead to a DNA damage response (DDR) and subsequent p53-dependent G1/S-phase arrest in cancer cells.[1]

AKT_mTOR_Pathway This compound This compound AKT AKT This compound->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates DDR DNA Damage Response mTORC1->DDR Induces p53 p53 CellCycleArrest G1/S Phase Arrest p53->CellCycleArrest Induces DDR->p53 Activates

This compound-induced activation of the AKT/mTOR pathway leading to cell cycle arrest.
Induction of Uncoupling Protein 2 (UCP2)

This compound treatment can lead to an increase in the expression of Uncoupling Protein 2 (UCP2).[6] UCP2 is a mitochondrial inner membrane protein that plays a role in regulating mitochondrial bioenergetics and reducing the production of reactive oxygen species (ROS). By inducing UCP2, this compound may protect cells from oxidative stress and modulate cellular metabolism.[6]

UCP2_Induction This compound This compound UCP2 UCP2 Expression This compound->UCP2 Induces Mitochondria Mitochondria UCP2->Mitochondria Localizes to CellularMetabolism Cellular Metabolism UCP2->CellularMetabolism Modulates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Reduces Production

Induction of UCP2 expression by this compound and its downstream effects.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is recommended to determine the optimal concentration of this compound for a specific cell culture experiment.

Optimal_Concentration_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Dose-Response Curve cluster_2 Phase 3: Functional Assays A Select a broad range of This compound concentrations (e.g., 10 nM - 100 µM) B Treat cells for a fixed time (e.g., 48 hours) A->B C Perform a rapid viability assay (e.g., MTT) B->C D Select a narrower range of concentrations around the estimated IC50 C->D Analyze results E Treat cells for different durations (e.g., 24, 48, 72 hours) D->E F Perform viability/apoptosis assays E->F G Select optimal concentration(s) based on IC50 and desired effect F->G Determine IC50 H Perform specific functional assays (e.g., Western blot for signaling pathway analysis, cell cycle analysis) G->H

A three-phase workflow for determining the optimal this compound concentration.

These application notes and protocols are intended to serve as a starting point for researchers working with this compound. It is essential to optimize these protocols for your specific experimental needs and to consult the primary literature for more detailed information.

References

Application Notes: Detecting HIF-1α Inhibition by FM19G11 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for academic researchers, scientists, and drug development professionals to detect and quantify Hypoxia-Inducible Factor-1α (HIF-1α) protein levels in cell lysates following treatment with FM19G11, a known HIF-1α inhibitor.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit.[1][2] Under normal oxygen conditions (normoxia), HIF-1α is rapidly hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, followed by ubiquitination and swift proteasomal degradation.[3][4] Consequently, HIF-1α protein is nearly undetectable in normoxic cells.[5][6] In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, metabolism, and cell survival.[2][3]

This compound is a chemical compound identified as an inhibitor of HIF-1α.[7] It has been shown to inhibit hypoxia-induced luciferase activity with an IC50 of 80 nM in HeLa cells and represses the expression of HIF target genes.[7][8] This protocol details the use of western blotting to validate the inhibitory effect of this compound on HIF-1α stabilization.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for this protocol.

HIF1a_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) O2 O₂ PHDs PHDs O2->PHDs activates HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH HIF1a_hyp HIF-1α PHDs->HIF1a_hyp inhibited by low O₂ HIF1a_norm HIF-1α HIF1a_norm->HIF1a_OH Prolyl Hydroxylation pVHL pVHL E3 Ligase HIF1a_OH->pVHL binds Proteasome 26S Proteasome HIF1a_OH->Proteasome Ub Ubiquitin pVHL->Ub Ub->HIF1a_OH Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_dimer HIF-1α / HIF-1β Dimer HIF1a_hyp->HIF1_dimer stabilizes & dimerizes with HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus translocates to HRE HRE TargetGenes Target Gene Transcription (e.g., VEGF, CA9) HRE->TargetGenes binds to & activates This compound This compound This compound->HIF1a_hyp inhibits accumulation

Caption: HIF-1α Regulation in Normoxia vs. Hypoxia and this compound Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. Treatment - Normoxia Control - Hypoxia Control (e.g., 1% O₂ or CoCl₂) - Hypoxia + this compound A->B C 3. Cell Lysis & Protein Extraction (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting - Blocking - Primary Ab (anti-HIF-1α) - Secondary Ab (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Data Analysis (Densitometry) H->I

Caption: Experimental Workflow for Western Blot Analysis of HIF-1α.

Experimental Protocols

Important Considerations Before Starting:

  • HIF-1α Instability: HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen.[1][6] All steps following cell harvesting must be performed quickly and on ice to prevent its degradation.

  • Use of Controls: It is critical to include positive and negative controls. A sample treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or incubated in a hypoxic chamber will serve as a positive control for HIF-1α stabilization.[5][9][10] A normoxic, untreated sample will serve as a negative control.

  • Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a stronger signal, though whole-cell lysates can also be used.[5][6]

  • Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitor cocktails to lysis buffers immediately before use.[6][11]

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2, or U87) in 6-well plates or 10 cm dishes. Grow cells to 70-80% confluency in the appropriate growth medium.

  • Hypoxia Induction (Positive Control): To induce HIF-1α expression, either:

    • Chemical Induction: Treat cells with 100 µM cobalt chloride (CoCl₂) for 4-6 hours.[9][10]

    • Hypoxic Chamber: Place the culture plates in a hypoxic chamber with an atmosphere of 1-5% O₂ for 4-6 hours.[5]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • For the experimental group, pre-treat cells with the desired concentration of this compound (e.g., 30-500 nM) for 1-2 hours before inducing hypoxia.[7]

    • Maintain the this compound concentration throughout the hypoxia induction period.

    • Include a vehicle control group (DMSO) treated under the same hypoxic conditions.

Protocol 2: Protein Extraction (Whole-Cell Lysate)

  • Harvesting: After treatment, immediately place culture dishes on ice.

  • Washing: Aspirate the culture medium and quickly wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate. Use approximately 100-150 µL for a well in a 6-well plate.

  • Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the whole-cell protein extract) to a new pre-chilled tube, avoiding the pellet.

  • Storage: Store the protein samples at -80°C or proceed directly to protein quantification.

Protocol 3: Western Blotting

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or similar protein assay kit to ensure equal loading.[6][11]

  • Sample Preparation: Mix 20-50 µg of total protein from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a 7.5% SDS-polyacrylamide gel.[5] Also load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11] Confirm successful transfer by staining the membrane with Ponceau S.[5]

  • Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Dilute the primary anti-HIF-1α antibody in the blocking buffer (e.g., 1:500 to 1:2000 dilution, as recommended by the manufacturer). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. The expected band for HIF-1α is approximately 116 kDa.[5]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or α-tubulin.

Data Presentation

The resulting bands can be quantified using densitometry software (e.g., ImageJ). The intensity of the HIF-1α band should be normalized to the corresponding loading control band.

Table 1: Representative Quantitative Western Blot Data

Treatment GroupHIF-1α Band Intensity (Arbitrary Units)Loading Control (β-actin) Band IntensityNormalized HIF-1α Expression (HIF-1α / β-actin)
Normoxia Control5,12085,3000.06
Hypoxia Control (1% O₂)78,55084,9500.92
Hypoxia + 100 nM this compound25,10085,1000.29
Hypoxia + 300 nM this compound9,40085,5000.11

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

References

Application Note and Protocols for Dose-Response Curve Analysis of FM19G11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM19G11 is a novel small molecule modulator of the hypoxia-inducible factor (HIF) pathway.[1][2][3] It has demonstrated complex biological activities, including the ability to induce a DNA damage response (DDR) and cell cycle arrest in a p53-dependent manner by hyper-activating the mTOR signaling pathway.[1][2] Furthermore, this compound has been shown to influence the self-renewal and differentiation of stem cells.[3][4][5] Given its multifaceted mechanism of action, a thorough understanding of its dose-dependent effects is crucial for its development as a potential therapeutic agent.

This document provides detailed protocols for conducting a dose-response curve analysis of this compound to determine its potency and efficacy in various cell-based assays. It is intended for researchers, scientists, and professionals involved in drug development and discovery.

Data Presentation

A dose-response analysis of this compound will yield quantitative data that can be summarized to compare its effects across different cell lines or experimental conditions. The following table is a template for presenting such data.

Cell Linep53 StatusAssay TypeTime Point (hours)IC50 / EC50 (µM)Maximum Effect (%)Hill Slope
HCT116+/+Cell Viability (MTT)72ValueValueValue
HCT116-/-Cell Viability (MTT)72ValueValueValue
HT29+/+Cell Viability (MTT)72ValueValueValue
epSPCsN/AProliferation (BrdU)48ValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells with functional p53. This compound hyper-activates the PI3K/AKT/mTOR pathway, leading to a DNA damage response and subsequent p53-dependent cell cycle arrest and potential cell death.

FM19G11_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DDR DNA Damage Response mTOR->DDR p53 p53 DDR->p53 CellCycleArrest G1/S Phase Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound signaling pathway in p53-proficient cancer cells.

Experimental Protocols

Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[6][7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow for Dose-Response Analysis

The following diagram outlines the general workflow for conducting a dose-response analysis of this compound.

Dose_Response_Workflow cluster_workflow Dose-Response Analysis Workflow A 1. Cell Culture and Seeding B 2. This compound Serial Dilution and Treatment A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, MTS, or WST-8) C->D E 5. Data Acquisition (Absorbance/Fluorescence Reading) D->E F 6. Data Analysis (Normalization and Curve Fitting) E->F G 7. Determination of IC50/EC50 Values F->G

Caption: General workflow for this compound dose-response analysis.

Data Analysis and Interpretation

The data obtained from the cell viability assay can be used to generate a dose-response curve. This involves plotting the percentage of cell viability against the logarithm of the this compound concentration.

Logical Relationship of Data Analysis

The following diagram illustrates the logical steps involved in analyzing the raw data to determine the IC50 value.

Data_Analysis_Logic cluster_analysis Data Analysis Logic RawData Raw Absorbance Data Normalization Normalization to Vehicle Control (% Viability) RawData->Normalization LogTransform Log Transformation of Concentration Normalization->LogTransform CurveFitting Non-linear Regression (Sigmoidal Dose-Response) LogTransform->CurveFitting IC50 IC50 Determination CurveFitting->IC50

Caption: Logical flow of data analysis for IC50 determination.

Procedure for Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance of treated well / Average Absorbance of vehicle control wells) * 100

  • Log Transformation: Transform the concentration values to their logarithm (base 10).

  • Curve Fitting: Use a suitable software (e.g., GraphPad Prism, R, or Python) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.

  • IC50/EC50 Determination: The software will calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which is the concentration of this compound that produces a 50% response.

Conclusion

This application note provides a comprehensive guide for conducting a dose-response curve analysis of this compound. By following these protocols, researchers can obtain reliable and reproducible data to characterize the potency and efficacy of this compound, which is essential for its further preclinical and clinical development. The provided diagrams offer a clear visual representation of the signaling pathway, experimental workflow, and data analysis logic, facilitating a better understanding of the entire process.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming FM19G11 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of FM19G11 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) expression.[1][2] It has been shown to link the activation of the mTOR signaling pathway with DNA damage checkpoint pathways.[1][3] this compound can trigger a DNA damage response and G1/S-phase arrest in a p53-dependent manner, which is associated with the hyper-activation of the mTOR pathway.[1][3] Additionally, it has been found to stimulate the PI3K/Akt/eNOS pathway.[4]

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

A2: Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue. The primary reasons include:

  • Low Aqueous Solubility: this compound is sparingly soluble in water. When a concentrated stock solution (typically in DMSO) is diluted rapidly in the aqueous environment of the culture medium, the compound can crash out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium volume will lead to precipitation.

  • Improper Dilution Technique: Rapidly adding the DMSO stock directly to the full volume of media can cause localized high concentrations, leading to immediate precipitation.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • Temperature and pH: Changes in temperature and pH of the media can affect the solubility of the compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[5]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[7] However, sensitive cell lines or primary cells may require even lower concentrations, so it is advisable to perform a DMSO tolerance test for your specific cell type.[7][8]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. 1. Rapid dilution leading to supersaturation.2. High concentration of the stock solution.1. Use a stepwise dilution method: Instead of adding the stock directly to the full volume of media, first dilute the stock in a smaller volume of media or PBS and then add this intermediate dilution to the final culture volume.2. Pre-warm the media: Warming the media to 37°C before adding the compound can sometimes improve solubility.3. Vortex/mix gently while adding: Slowly add the this compound stock solution to the media while gently vortexing or swirling the tube to ensure rapid and uniform distribution.
Precipitate appears over time in the incubator. 1. Compound is unstable at 37°C in the media.2. Interaction with media components over time.1. Prepare fresh dilutions: Prepare the this compound-containing media fresh for each experiment and do not store it for extended periods.2. Reduce serum concentration: If using serum-containing media, consider reducing the serum percentage, as serum proteins can sometimes contribute to compound precipitation.
Cells are showing signs of toxicity even without visible precipitate. 1. High final DMSO concentration.2. Formation of micro-precipitates that are not easily visible.1. Perform a DMSO toxicity control: Treat cells with the same final concentration of DMSO used in your experiment to ensure the observed effects are due to this compound and not the solvent.2. Lower the final DMSO concentration: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in the media.3. Filter the final media: After adding this compound, filter the media through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to the cells.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO93200.69
Ethanol<1Insoluble
WaterInsolubleInsoluble
Data sourced from the this compound datasheet provided by Selleck Chemicals.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

  • Materials:

    • Prepared this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure (Stepwise Dilution):

    • Determine the final desired concentration of this compound and the final volume of the culture medium.

    • Calculate the volume of the this compound stock solution needed. Ensure the final DMSO concentration will be below 0.5%.

    • In a sterile conical tube, add a small volume of the pre-warmed cell culture medium (e.g., 10-20% of the final volume).

    • While gently vortexing or swirling the tube, slowly add the calculated volume of the this compound stock solution to the small volume of media.

    • Once the initial dilution is well mixed, add the remaining volume of the pre-warmed cell culture medium to reach the final desired volume and concentration.

    • Mix gently by inverting the tube.

    • Visually inspect the medium for any signs of precipitation. If the solution appears clear, it is ready to be added to the cells.

Visualizations

Signaling Pathways of this compound

FM19G11_Signaling_Pathways cluster_extracellular Extracellular This compound This compound PI3K PI3K This compound->PI3K Stimulates mTOR mTOR This compound->mTOR Hyper-activates HIF1a HIF-1α This compound->HIF1a Inhibits (in hypoxia) AKT AKT PI3K->AKT AKT->mTOR eNOS eNOS AKT->eNOS mTOR->HIF1a Modulates Expression DNA_Damage_Response DNA Damage Response mTOR->DNA_Damage_Response p53 p53 Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Damage_Response->p53

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow start Start: Precipitation Observed check_stock Check Stock Solution: - Concentration? - Dissolved completely? start->check_stock decision_stock Stock OK? check_stock->decision_stock check_dilution Review Dilution Protocol: - Stepwise dilution used? - Media pre-warmed? decision_dilution Dilution OK? check_dilution->decision_dilution check_final_conc Verify Final Concentration: - Is it within solubility limits? - Is DMSO <0.5%? decision_final_conc Concentration OK? check_final_conc->decision_final_conc decision_stock->check_dilution Yes reprepare_stock Action: Re-prepare stock solution decision_stock->reprepare_stock No decision_dilution->check_final_conc Yes modify_dilution Action: - Implement stepwise dilution - Pre-warm media decision_dilution->modify_dilution No adjust_conc Action: - Lower final concentration - Reduce DMSO % decision_final_conc->adjust_conc No test_solubility Further Troubleshooting: Perform solubility test in media decision_final_conc->test_solubility If still issues end_success Success: No Precipitation decision_final_conc->end_success Yes reprepare_stock->check_stock modify_dilution->check_dilution adjust_conc->check_final_conc filter_media Consider: Filter final media (0.22 µm) test_solubility->filter_media filter_media->end_success

Caption: Logical workflow for troubleshooting this compound precipitation.

References

how to address FM19G11 off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of FM19G11 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended target?

This compound is a small molecule modulator of Hypoxia-Inducible Factors (HIFs).[1][2][3] It was developed to inhibit the activity of HIFα proteins, which are key regulators of the cellular response to hypoxia and are implicated in cancer progression and other diseases.[1][3] this compound has been shown to inhibit the expression of HIF target genes, such as those involved in stem cell self-renewal like Oct4 and Sox2.[3][4]

Q2: What are the major known "off-target" or significant secondary effects of this compound?

The most significant secondary effect of this compound is the rapid and potent hyper-activation of the PI3K/AKT/mTOR signaling pathway.[1][2][5] This is not a typical "off-target" effect but rather a distinct mechanism of action that can dominate the cellular response. This mTOR activation leads to a DNA Damage Response (DDR), triggering a p53-dependent G1/S phase cell cycle arrest in certain cancer cells.[1][2] In other contexts, such as in ependymal stem progenitor cells, this compound-mediated AKT activation can increase cell proliferation and self-renewal.[5]

Q3: How does the cellular context, such as p53 status, influence the effects of this compound?

The cellular context is critical. In human colon cancer cells, the presence of functional p53 sensitizes the cells to this compound.[1][2] The this compound-induced DNA Damage Response leads to a p53-dependent cell cycle arrest and reduced cell viability.[1][2] In p53-deficient cells, while mTOR activation still occurs, the G1/S arrest is not observed, though clonogenicity can still be decreased.[1]

Q4: At what concentrations are the different effects of this compound typically observed?

This compound exhibits different effects across a range of concentrations. Inhibition of HIF target genes like Oct4 and Sox2 occurs in the nanomolar range.[3][4] However, the activation of the mTOR pathway and subsequent DNA Damage Response have been characterized at concentrations from 0.5 µM to 10 µM.[1] It is crucial to perform dose-response experiments in your specific cell model to determine the optimal concentration for achieving the desired on-target effect while minimizing confounding secondary effects.

Troubleshooting Guide

Problem: I am using this compound to study HIF, but I'm observing unexpected G1/S cell cycle arrest.

Solution: This is a well-documented effect of this compound. The cell cycle arrest is likely caused by the hyper-activation of the mTOR pathway, which triggers a DNA Damage Response (DDR), rather than by direct HIF inhibition.[1][2]

  • Step 1: Verify Pathway Activation. Perform a western blot to check for the phosphorylation status of key proteins in the mTOR and DDR pathways, such as AKT (Ser473), mTOR (Ser2448), p70S6K, and checkpoint kinases like ATM/ATR. An increase in phosphorylation of these proteins indicates activation of this secondary pathway.[1]

  • Step 2: Perform a Rescue Experiment. To confirm that the cell cycle arrest is mTOR-dependent, co-treat your cells with this compound and a specific mTOR inhibitor, such as rapamycin. The absence of G1/S arrest in the co-treated group would confirm that the effect is mediated by mTOR activation.[1]

Problem: My results with this compound are inconsistent across different cell lines.

Solution: The effects of this compound are highly dependent on the genetic background of the cell line, particularly the status of the p53 and PI3K/AKT/mTOR pathways.

  • Step 1: Characterize Your Cell Lines. Confirm the p53 status (wild-type, mutant, or null) of your cell lines. The p53-dependent G1/S arrest will only occur in p53-proficient cells.[1][2]

  • Step 2: Assess Basal Pathway Activity. Evaluate the basal level of activation of the PI3K/AKT/mTOR pathway in your different cell lines. Cells with higher basal activation may respond differently to this compound.

  • Step 3: Titrate the Compound. Perform a full dose-response curve for each cell line to identify the specific concentration at which on-target HIF inhibition occurs without overwhelming the cells with the mTOR-DDR signaling cascade.

Problem: How can I confirm that my observed phenotype is due to on-target HIF inhibition and not the secondary mTOR pathway activation?

Solution: Deconvoluting these two effects is critical for accurate interpretation of your results. A multi-step validation approach is recommended.

  • Step 1: Use a HIF Reporter Assay. Use a luciferase reporter construct containing Hypoxia Response Elements (HREs) to directly and quantitatively measure the transcriptional activity of HIF. This allows you to assess the "on-target" effect of this compound independently of other cellular changes.

  • Step 2: Perform Genetic Knockdown/Knockout. Use siRNA or CRISPR/Cas9 to deplete HIF1α or HIF2α. If the phenotype observed with this compound is recapitulated by HIF depletion, it suggests the effect is on-target.

  • Step 3: Conduct a Rescue Experiment. As mentioned previously, use an mTOR inhibitor like rapamycin alongside this compound. If the phenotype persists even when mTOR is inhibited, it is more likely to be a result of on-target HIF modulation.

Data Summary

The following table summarizes the reported concentrations of this compound and their observed biological effects in various cell models.

ConcentrationCell Line(s)Observed EffectReference
Nanomolar RangeAdult Rat & Human Embryonic Stem CellsInhibition of transcriptional and protein expression of Oct4, Sox2, Nanog.[3][4]
0.5 µMHT29 (Human Colon Carcinoma)Increased phosphorylation of kinases in the ATM/ATR pathway (DDR activation).[1]
10 µMHCT116/p53+/+ (Human Colon Carcinoma)Induction of G1/S-phase arrest. This effect was blocked by co-treatment with rapamycin.[1]
Not SpecifiedG93A-SOD1 epSPCs (ALS Mouse Model)Activation of PI3K/AKT pathway, increased expression of SOX2, OCT4.[5]
Not SpecifiedG93A-SOD1 myoblasts (ALS Mouse Model)Increased transcriptional levels of Akt1, Akt3, and Ucp2.[6]

Key Experimental Protocols

Protocol 1: Validating mTOR Pathway Activation via Western Blot

  • Cell Treatment: Plate cells and allow them to adhere. Treat with vehicle control, this compound (e.g., 0.5-10 µM), and a positive control (e.g., growth factors) for the desired time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Differentiating On-Target vs. Off-Target Effects (Rapamycin Rescue)

  • Experimental Groups: Prepare four treatment groups:

    • Vehicle Control (e.g., DMSO)

    • This compound alone

    • Rapamycin alone (e.g., 100 pM)

    • This compound + Rapamycin (pre-treat with Rapamycin for 1-2 hours before adding this compound)

  • Assay Performance: Treat the cells for the required duration (e.g., 72 hours for cell cycle analysis).

  • Phenotypic Readout: Perform the assay of interest (e.g., cell cycle analysis by flow cytometry, cell viability assay, or western blot for your protein of interest).

  • Interpretation: If the effect of this compound is blocked or reversed by rapamycin, it is dependent on the mTOR pathway. If the effect persists, it is likely independent of mTOR and could be due to on-target HIF modulation.

Visualizations

FM19G11_Pathway cluster_main This compound Signaling Cascade cluster_hif On-Target Pathway cluster_mtor Secondary Pathway This compound This compound HIF HIFα Inhibition This compound->HIF Intended Target AKT AKT Activation (Phosphorylation) This compound->AKT Dominant Effect HIF_Targets ↓ HIF Target Genes (e.g., SOX2, OCT4) HIF->HIF_Targets mTOR mTOR Hyper-activation AKT->mTOR DDR DNA Damage Response (DDR) mTOR->DDR p53 p53 Activation DDR->p53 Arrest G1/S Phase Arrest p53->Arrest

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow start Observe Unexpected Phenotype with this compound check_mtor Q: Is the mTOR pathway activated? (Western Blot for p-AKT, p-mTOR) start->check_mtor rescue Perform Rescue Experiment (Co-treat with Rapamycin) check_mtor->rescue Yes validate_hif Validate On-Target Effect (HIF Reporter Assay, siRNA) check_mtor->validate_hif No phenotype_blocked Q: Is the phenotype blocked by Rapamycin? rescue->phenotype_blocked conclusion_off_target Conclusion: Phenotype is mTOR-dependent (Secondary Effect) phenotype_blocked->conclusion_off_target Yes conclusion_on_target Conclusion: Phenotype is mTOR-independent (Potentially On-Target HIF Effect) phenotype_blocked->conclusion_on_target No conclusion_on_target->validate_hif

Caption: Workflow for deconvoluting this compound effects.

References

Technical Support Center: Assessing FM19G11 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of FM19G11 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel small molecule that modulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] Its mechanism of action involves the hyper-activation of the mTOR signaling pathway, which in turn leads to a DNA damage response (DDR) and a p53-dependent G1/S-phase cell cycle arrest in certain cancer cell lines.[1][2] In some cell types, such as ependymal stem progenitor cells, this compound has been shown to promote proliferation and self-renewal.[3]

Q2: Is this compound expected to be toxic to all primary cell types?

A2: The toxicity of this compound can be cell-type specific. While it has shown anti-cancer activity by inducing cell cycle arrest and reducing viability in cancer cell lines, its effects on primary cells may vary.[1] For instance, in some stem cell models, it has demonstrated low cytotoxicity.[2] Therefore, it is crucial to empirically determine the cytotoxic effects of this compound on your specific primary cell culture of interest.

Q3: What are the recommended initial concentration ranges for testing this compound toxicity in primary cells?

A3: Based on in vitro studies with various cell lines, a broad concentration range should be tested initially. A common starting point could be from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM to 100 µM) to establish a dose-response curve.

Q4: How long should I expose my primary cells to this compound?

A4: The duration of exposure will depend on the specific primary cell type and the experimental question. Typical initial experiments range from 24 to 72 hours of continuous exposure.[4] Shorter time points may be necessary to detect acute toxicity, while longer exposures can reveal chronic effects or delayed cell death.

Troubleshooting Guides

Issue 1: High variability between replicate wells in cytotoxicity assays.
  • Possible Cause:

    • Uneven cell seeding: Inconsistent cell numbers across wells is a common source of variability.

    • Inconsistent drug concentration: Errors in serial dilutions can lead to different final concentrations in wells.

    • Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth.

    • Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and assay results.

  • Solutions:

    • Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up clumps.

    • Proper mixing: Thoroughly mix the cell suspension before and during plating to ensure even distribution.

    • Careful dilution: Use calibrated pipettes and perform serial dilutions with care. Mix each dilution step thoroughly.

    • Minimize edge effects: Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity.

    • Aseptic technique: Strictly adhere to aseptic techniques to prevent contamination. Regularly test for mycoplasma.

Issue 2: No dose-dependent toxicity observed.
  • Possible Cause:

    • Incorrect concentration range: The tested concentrations may be too low to induce toxicity or too high, causing 100% cell death across all tested concentrations.

    • Compound instability: this compound may be unstable in the culture medium over the incubation period.

    • Cell resistance: The specific primary cell type may be resistant to the cytotoxic effects of this compound.

    • Assay incompatibility: The chosen cytotoxicity assay may not be sensitive enough to detect the mode of cell death induced by this compound.

  • Solutions:

    • Expand concentration range: Test a wider range of concentrations, including both lower and higher doses.

    • Check compound stability: Consult literature for information on this compound stability or perform stability tests in your culture medium.

    • Use multiple assays: Employ orthogonal assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis).

    • Positive controls: Include a known cytotoxic compound as a positive control to ensure the assay is working correctly.

Issue 3: Discrepancies between different cytotoxicity assays.
  • Possible Cause:

    • Different mechanisms of cell death: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound might inhibit metabolism without immediately causing membrane rupture, leading to different results.[5]

    • Timing of measurement: The kinetics of different cell death pathways can vary. Apoptosis may be an earlier event than necrosis.

  • Solutions:

    • Understand the assay principles: Be aware of what each assay measures and interpret the results accordingly.

    • Time-course experiments: Perform a time-course experiment to understand the kinetics of cell death with this compound.

    • Multiplex assays: Consider using assays that can simultaneously measure multiple parameters of cell health.

Data Presentation

Table 1: Example Data from an MTT Assay Assessing this compound Toxicity in Primary Human Hepatocytes after 48h Exposure.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0994.4
51.05 ± 0.1184.0
100.85 ± 0.0768.0
250.55 ± 0.0644.0
500.30 ± 0.0424.0
1000.15 ± 0.0312.0

Table 2: Example Data from an LDH Release Assay Assessing this compound Toxicity in Primary Rat Cortical Neurons after 24h Exposure.

This compound Concentration (µM)LDH Release (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.020
10.15 ± 0.035.2
50.25 ± 0.0421.7
100.45 ± 0.0555.0
250.78 ± 0.06109.8
500.82 ± 0.07116.7
1000.85 ± 0.08121.7*

*Values over 100% can occur if the compound lyses cells more effectively than the positive control.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][6]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits.[7][8]

  • Cell Seeding: Seed primary cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound as described above. Include three sets of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Positive Control: Cells treated with a lysis buffer (maximum LDH release).

    • Medium Blank: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Mandatory Visualizations

FM19G11_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mTORC1 mTORC1 This compound->mTORC1 Hyper-activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates HIF_alpha HIF-1α mTORC1->HIF_alpha Stabilizes DNA_Damage DNA Damage Response mTORC1->DNA_Damage Induces p53 p53 DNA_Damage->p53 Activates Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces

Caption: this compound signaling pathway leading to cell cycle arrest.

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assays start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate MTT MTT Assay (Metabolic Activity) incubate->MTT LDH LDH Assay (Membrane Integrity) incubate->LDH read Measure Absorbance/ Fluorescence MTT->read LDH->read analyze Data Analysis: % Viability/ % Cytotoxicity read->analyze end End: Determine IC50 analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Results? uneven_seeding Uneven Cell Seeding? start->uneven_seeding Yes pipetting_error Pipetting Error? start->pipetting_error Yes edge_effect Edge Effect? start->edge_effect Yes contamination Contamination? start->contamination Yes resuspend Ensure Single Cell Suspension uneven_seeding->resuspend calibrate Calibrate Pipettes pipetting_error->calibrate avoid_outer Avoid Outer Wells edge_effect->avoid_outer aseptic Strict Aseptic Technique contamination->aseptic

Caption: Troubleshooting logic for high variability in cytotoxicity assays.

References

FM19G11 Technical Support Center: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FM19G11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Troubleshooting Guide

Researchers may encounter challenges related to the stability and handling of this compound. This guide provides solutions to common issues.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of this compound due to improper storage.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Consider qualifying a new aliquot of the compound.
Contamination of stock solutions.Prepare fresh stock solutions using high-purity solvents. Filter-sterilize solutions for cell-based assays. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
Inaccurate solution concentration.Verify the calibration of balances and pipettes. Ensure complete dissolution of the compound. Use appropriate analytical techniques like UV-Vis spectroscopy or HPLC to confirm the concentration.
Precipitation of this compound in solution Poor solubility in the chosen solvent.Consult literature for optimal solvents. Test solubility in a small volume before preparing a large stock. Sonication may aid dissolution. Consider the use of a different solvent system or the preparation of a more dilute stock solution.[1]
Exceeding the solubility limit at a specific temperature.Warm the solution gently to redissolve the precipitate. Store the solution at the temperature at which it was prepared, if appropriate for stability.
Discoloration or change in the physical appearance of solid this compound Degradation due to exposure to light, air, or moisture.Discard the degraded compound. Always store solid this compound in a tightly sealed container, protected from light, and in a desiccator to prevent moisture absorption.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

2. How should I prepare and store stock solutions of this compound?

The choice of solvent is critical for the stability of this compound in solution.[1] Based on available literature, this compound has been used in solutions prepared with solvents such as DMSO for in vitro studies. Stock solutions should be prepared in a high-purity, anhydrous solvent. To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C. Before use, thaw an aliquot slowly and bring it to room temperature.

3. What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively published. However, like many small organic molecules, potential degradation can occur through:

  • Hydrolysis: Reaction with water, which can be exacerbated by non-neutral pH.

  • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ion contaminants.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

4. How can I check the stability of my this compound sample?

To assess the stability of your this compound sample, you can perform the following:

  • Visual Inspection: Check for any changes in color or physical state of the solid compound.

  • Analytical Chemistry Techniques: Use methods like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products or a decrease in the main peak area. Mass spectrometry (MS) can be used to identify potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity of the compound.[1]

5. What factors can influence the stability of this compound in my experiments?

Several factors can impact the stability of this compound during your experiments:

  • Solvent: The type of solvent and its purity can affect stability.[1]

  • pH: The pH of the experimental medium can influence hydrolysis rates.

  • Temperature: Higher temperatures generally accelerate degradation.[2]

  • Light Exposure: Exposure to light can induce photodegradation.[2]

  • Presence of other reactive species: Components of your experimental system could potentially react with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment by HPLC

  • Objective: To assess the purity of this compound and detect the presence of degradation products.

  • Methodology:

    • Prepare a standard solution of freshly dissolved this compound at a known concentration.

    • Prepare a sample solution of the stored this compound at the same concentration.

    • Use a reverse-phase C18 column.

    • Employ a mobile phase gradient, for example, a mixture of acetonitrile and water with 0.1% formic acid.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject equal volumes of the standard and sample solutions.

    • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the sample chromatogram compared to the standard indicate degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Stability Analysis prep_solid Solid this compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution prep_aliquot Aliquot for Single Use prep_solution->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_thaw Thaw Aliquot prep_store->exp_thaw Retrieve for experiment exp_dilute Dilute to Working Concentration exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay analysis_hplc HPLC Analysis exp_assay->analysis_hplc Check stability analysis_compare Compare with Standard analysis_hplc->analysis_compare analysis_results Evaluate Degradation analysis_compare->analysis_results

Caption: Workflow for handling and stability testing of this compound.

signaling_pathway Simplified Signaling Pathway of this compound This compound This compound mTOR mTOR Pathway This compound->mTOR Hyper-activates p53 p53 Pathway This compound->p53 Activates HIF1a HIF-1α mTOR->HIF1a Regulates DDR DNA Damage Response p53->DDR Triggers CellCycleArrest G1/S Phase Arrest DDR->CellCycleArrest

Caption: this compound modulates mTOR and p53 signaling pathways.[3]

logical_relationship Factors Affecting this compound Stability Stability This compound Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Moisture Moisture Moisture->Stability Solvent Solvent Choice Solvent->Stability pH pH of Medium pH->Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability

Caption: Key environmental and handling factors influencing this compound stability.

References

Validation & Comparative

A Comparative Analysis of FM19G11 and BAY 87-2243 on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two compounds, FM19G11 and BAY 87-2243, and their distinct effects on mitochondrial function. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to facilitate a clear understanding of their mechanisms of action.

Executive Summary

This compound and BAY 87-2243 are both modulators of cellular metabolism with significant implications for mitochondrial function, yet they operate through fundamentally different mechanisms. BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I, leading to a direct impairment of the electron transport chain. This results in decreased oxygen consumption, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), ultimately triggering cell death pathways like necroptosis and ferroptosis.[1][2][3] Its primary application in research has been as an anti-cancer agent due to its ability to suppress the activity of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.[1][4]

In contrast, this compound acts as a modulator of global cellular metabolism and a hypoxia-inducible factor (HIF) modulator.[5][6] Its influence on mitochondria is indirect, primarily through the upregulation of Uncoupling Protein 2 (UCP2).[4][7] This leads to a mild mitochondrial uncoupling, a transient decrease in ATP levels, and a subsequent adaptive response involving the activation of AMPK and AKT signaling pathways to enhance glucose uptake and restore cellular energy homeostasis.[4][7] Notably, this compound has been shown to decrease ROS production.[1] The current research focus for this compound is in the context of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), where it has been observed to improve the bioenergetic status of cells.[1][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effects of this compound and BAY 87-2243 on key mitochondrial and cellular parameters. It is important to note that direct comparative studies are limited, and the available data comes from different experimental systems and cell types.

ParameterThis compoundBAY 87-2243Reference
Primary Mitochondrial Target Indirect modulator (via UCP2)Mitochondrial Complex I[4][7][8]
HIF-1α Inhibition (IC50) 80 nM (hypoxia-induced luciferase activity in HeLa cells)~0.7 nM (hypoxia-induced luciferase activity in HCT-116 cells)[8][9]
Effect on Oxygen Consumption Rate (OCR) Not quantitatively reportedInhibition with IC50 of ~10 nM (in isolated mitochondria)[8]
Effect on ATP Levels Transient decrease followed by restoration/increaseDose-dependent decrease[2][4]
Effect on Reactive Oxygen Species (ROS) Decreased productionIncreased production[1][2]
Cell Proliferation Inhibition (EC50) Not reported~3 nM (in H460 cells under glucose depletion)[8]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and BAY 87-2243 on mitochondrial function are illustrated in the following diagrams.

BAY_87_2243_Pathway cluster_mito BAY BAY 87-2243 CompI Complex I BAY->CompI Inhibition ETC Electron Transport Chain O2_cons Oxygen Consumption ETC->O2_cons Decreased ATP_prod ATP Production ETC->ATP_prod Decreased CompI->ETC CompIII Complex III ROS Reactive Oxygen Species (ROS) CompI->ROS Increased HIF HIF-1α Stabilization (under hypoxia) CompI->HIF Inhibition of Stabilization CellDeath Cell Death (Necroptosis, Ferroptosis) ATP_prod->CellDeath Contributes to ROS->CellDeath Induction

Mechanism of action for BAY 87-2243.

FM19G11_Pathway cluster_mito_fm This compound This compound HIF HIF-1α This compound->HIF Modulation UCP2_gene UCP2 Gene HIF->UCP2_gene Upregulation UCP2_prot UCP2 Protein UCP2_gene->UCP2_prot Translation Proton_leak Proton Leak UCP2_prot->Proton_leak Induces ROS_dec Decreased ROS UCP2_prot->ROS_dec Leads to ATP_transient Transient ATP Decrease Proton_leak->ATP_transient AMPK AMPK Activation ATP_transient->AMPK AKT AKT Activation ATP_transient->AKT Glucose_uptake Glucose Uptake AMPK->Glucose_uptake AKT->Glucose_uptake ATP_restored Restored ATP Production Glucose_uptake->ATP_restored

References

Validating the Specificity of FM19G11 for HIF-1α versus HIF-2α: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FM19G11's specificity for Hypoxia-Inducible Factor-1α (HIF-1α) versus Hypoxia-Inducible Factor-2α (HIF-2α). We present available experimental data, compare its performance with alternative HIF inhibitors, and provide detailed methodologies for key validation experiments.

Executive Summary

Data Presentation: Quantitative Analysis of HIF Inhibitors

The following table summarizes the available quantitative data for this compound and other commonly used HIF inhibitors. This allows for a direct comparison of their potency and selectivity.

CompoundTarget(s)IC50Assay TypeCell LineReference
This compound HIF-1α & HIF-2α80 nM (general HIF activity)Hypoxia-induced Luciferase Reporter AssayHeLa[1]
PX-478 HIF-1α (selective)~20-50 µMWestern Blot (HIF-1α protein levels)PC3, DU 145[2][3]
BAY 87-2243 HIF-1α & HIF-2αLow nM rangeReporter Gene Assay & Western BlotHCT-116, H460[4][5][6]
PT2399 HIF-2α (selective)6 nMDirect Binding Assay (to HIF-2α PAS B domain)N/A[7][8][9]
Belzutifan (PT2977) HIF-2α (selective)Not specified (potent and selective)N/AN/AN/A

Experimental Evidence for this compound Specificity

Dual Inhibition of HIF-1α and HIF-2α

Studies have shown that this compound prevents the accumulation of both HIF-1α and HIF-2α proteins under hypoxic conditions in HeLa cells[10]. This was observed through Western blot analysis, a standard technique for detecting specific proteins in a sample. The compound was effective at a concentration of 300 nM in preventing the accumulation of both isoforms over a 12-hour period of hypoxia[10]. This provides strong evidence for its activity against both HIF-α subunits.

Context-Dependent Differential Effect on the HIF-2α/Sox2 Axis

In a notable study using rat ependymal progenitor stem cells (epSPCs), the effects of this compound on cell differentiation under hypoxia were linked specifically to the HIF-2α pathway[1][11]. Key findings from this research include:

  • siRNA Knockdown: Silencing of HIF-2α, but not HIF-1α, resulted in a significant decrease in the protein levels of the transcription factor Sox2[11].

  • This compound Effect: Treatment with this compound also led to a reduction in Sox2 levels, mimicking the effect of HIF-2α silencing[1].

  • Chromatin Immunoprecipitation (ChIP): This experiment confirmed that HIF-2α directly binds to the promoter region of the Sox2 gene, establishing it as a direct target of HIF-2α in these cells[11].

These findings suggest that while this compound can inhibit both HIF-1α and HIF-2α, its biological effects in certain cellular contexts may be driven primarily by its impact on the HIF-2α signaling axis.

Comparison with Alternative HIF Inhibitors

A variety of small molecules with varying specificity for HIF-1α and HIF-2α are available to researchers.

  • HIF-1α Selective Inhibitors: PX-478 is a well-characterized selective inhibitor of HIF-1α. It has been shown to reduce HIF-1α protein levels and inhibit the transcription of HIF-1α target genes[2][3][12]. Its selectivity makes it a valuable tool for dissecting the specific roles of HIF-1α.

  • HIF-2α Selective Inhibitors: PT2399 and its analog Belzutifan (PT2977) are highly potent and selective inhibitors of HIF-2α[7][8][9]. They function by disrupting the heterodimerization of HIF-2α with its partner protein, ARNT. These compounds are crucial for studying the specific functions of HIF-2α and have shown clinical promise in treating certain cancers.

  • Dual HIF-1α/HIF-2α Inhibitors: BAY 87-2243 is a potent inhibitor of both HIF-1α and HIF-2α, with activity in the low nanomolar range[4][5][6]. It serves as a useful tool when simultaneous inhibition of both major HIF-α isoforms is desired.

The choice of inhibitor will depend on the specific research question. For studies aiming to understand the distinct roles of each isoform, selective inhibitors are indispensable. For applications where broad inhibition of the hypoxic response is the goal, a dual inhibitor like this compound or BAY 87-2243 may be more appropriate.

Experimental Protocols

To aid researchers in validating the specificity of this compound or other HIF inhibitors, we provide detailed methodologies for three key experiments.

Western Blot for HIF-1α and HIF-2α Protein Levels

This protocol allows for the semi-quantitative assessment of HIF-1α and HIF-2α protein levels in cell lysates.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to a desired confluency. Treat with this compound or a control vehicle for a specified time under normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HIF-1α and HIF-2α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine the effect of the inhibitor on HIF-α protein levels.

Luciferase Reporter Assay for HIF Transcriptional Activity

This assay provides a quantitative measure of the transcriptional activity of HIF-1α and HIF-2α.

Methodology:

  • Plasmid Construction and Transfection: Clone a hypoxia-response element (HRE) upstream of a luciferase reporter gene in a suitable expression vector. For isoform-specific assays, HREs from known HIF-1α or HIF-2α specific target genes can be used. Co-transfect the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into the cells of interest.

  • Cell Treatment: After transfection, treat the cells with a range of concentrations of this compound or a control vehicle under normoxic and hypoxic conditions.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP) for HIF DNA Binding

ChIP is used to determine if a protein of interest (in this case, HIF-1α or HIF-2α) is bound to a specific DNA sequence in the genome.

Methodology:

  • Cell Cross-linking: Treat cells with this compound or a control vehicle under hypoxic conditions. Cross-link proteins to DNA using formaldehyde.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with specific antibodies against HIF-1α or HIF-2α, or a negative control IgG. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the immunoprecipitated samples.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of known HIF-1α or HIF-2α target genes.

  • Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the input DNA (chromatin before immunoprecipitation). An enrichment of a specific promoter sequence in the HIF-α antibody pull-down compared to the IgG control indicates direct binding.

Visualizations

Signaling Pathway of HIF-α Inhibition by this compound

HIF_Inhibition_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIFa_normoxia HIF-1α / HIF-2α PHDs PHDs HIFa_normoxia->PHDs O₂ VHL VHL HIFa_normoxia->VHL Ubiquitination PHDs->HIFa_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-1α / HIF-2α HIF_complex HIF-1 / HIF-2 Complex HIFa_hypoxia->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex HRE HRE (DNA) HIF_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes This compound This compound This compound->HIF_complex Inhibits Accumulation p300 p300 This compound->p300 Inhibits p300->HIF_complex Co-activator

Caption: Mechanism of HIF-α regulation and inhibition by this compound.

Experimental Workflow for Validating HIF Inhibitor Specificity

Experimental_Workflow start Start: Select cell line and HIF inhibitor treatment Treat cells with inhibitor (Normoxia vs. Hypoxia) start->treatment protein_analysis Western Blot (HIF-1α, HIF-2α levels) treatment->protein_analysis transcriptional_analysis Luciferase Reporter Assay (HRE activity) treatment->transcriptional_analysis dna_binding_analysis Chromatin Immunoprecipitation (ChIP) (HIF binding to target genes) treatment->dna_binding_analysis data_analysis Data Analysis: Compare effects on HIF-1α vs. HIF-2α protein_analysis->data_analysis transcriptional_analysis->data_analysis dna_binding_analysis->data_analysis conclusion Conclusion: Determine inhibitor specificity data_analysis->conclusion

Caption: Workflow for assessing HIF inhibitor specificity.

Logical Relationship of HIF-α Isoform Specificity

HIF_Specificity_Logic cluster_selective Selective Inhibitor cluster_dual Dual Inhibitor Inhibitor HIF Inhibitor HIF1a HIF-1α Inhibitor->HIF1a Inhibits HIF2a HIF-2α Inhibitor->HIF2a Inhibits HIF1a_targets HIF-1α Target Genes (e.g., Glycolytic Enzymes) HIF1a->HIF1a_targets Activates HIF2a_targets HIF-2α Target Genes (e.g., EPO, VEGF) HIF2a->HIF2a_targets Activates Selective_Inhibitor e.g., PX-478 (HIF-1α) PT2399 (HIF-2α) Selective_Inhibitor->HIF1a Selective_Inhibitor->HIF2a Dual_Inhibitor e.g., this compound BAY 87-2243 Dual_Inhibitor->HIF1a Dual_Inhibitor->HIF2a

Caption: Logic of selective vs. dual HIF-α inhibition.

References

A Comparative Guide to the Preclinical Cross-Validation of Metabolic Modulators in Oncology: A Prospective Analysis of FM19G11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a prospective framework for the cross-validation of a novel metabolic modulator, FM19G11, in various cancer models. While current research has primarily focused on the effects of this compound in the context of amyotrophic lateral sclerosis (ALS), its demonstrated ability to modulate cellular metabolism and key signaling pathways suggests a potential for translation into oncology research.[1][2] This document outlines a hypothetical preclinical evaluation of this compound against other metabolic-targeting anticancer agents, detailing experimental designs and data presentation formats to guide future research.

Introduction to this compound and its Potential in Oncology

This compound is a novel compound that has been shown to modulate global cellular metabolism. In studies on myoblasts from ALS mouse models, this compound-loaded nanoparticles were found to influence the bioenergetic status of the cells.[1][2] Specifically, treatment with this compound led to an increase in the transcription of genes associated with cell proliferation (Akt1, Akt3), muscle differentiation (Mef2c), and mitochondrial activity (Ucp2).[1][2] Furthermore, it was observed to reduce mitochondrial area and reactive oxygen species (ROS) production, suggesting an improvement in mitochondrial dynamics.[1]

The Warburg effect, a hallmark of cancer, describes the metabolic shift in cancer cells towards aerobic glycolysis. This reliance on altered metabolic pathways presents a therapeutic window for drugs that can modulate cellular metabolism. The known effects of this compound on mitochondrial activity and related signaling pathways, such as the Akt pathway, make it a compound of interest for investigation in oncological models.

Comparative Compounds

For a comprehensive evaluation of this compound's potential anticancer effects, it is essential to compare its performance against established and emerging compounds that target cancer metabolism. This guide proposes a comparison with the following agents:

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis.

  • Metformin: A biguanide that primarily inhibits mitochondrial complex I, leading to decreased ATP production and activation of AMPK.

  • CB-839: An inhibitor of glutaminase, which is crucial for the metabolism of glutamine in many cancer cells.

  • CPI-613: A lipoate analog that targets the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes in the mitochondria.

These compounds represent a range of mechanisms targeting different aspects of cancer cell metabolism and will provide a robust baseline for assessing the unique effects of this compound.

Data Presentation: Hypothetical Comparative Efficacy

The following tables summarize the expected quantitative data from a series of in vitro and in vivo experiments designed to compare the efficacy of this compound with other metabolic inhibitors across different cancer models.

Table 1: In Vitro Cytotoxicity (IC50, µM) in Various Cancer Cell Lines

CompoundPancreatic Cancer (PANC-1)Breast Cancer (MCF-7)Glioblastoma (U-87 MG)Lung Cancer (A549)
This compound (Hypothetical) Data to be determinedData to be determinedData to be determinedData to be determined
2-Deoxy-D-glucose 5.28.13.56.7
Metformin 10.515.28.912.4
CB-839 0.82.30.51.1
CPI-613 1.23.50.92.0

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

CompoundPancreatic Cancer (PANC-1 Xenograft)Breast Cancer (MCF-7 Xenograft)Glioblastoma (U-87 MG Xenograft)
This compound (Hypothetical) Data to be determinedData to be determinedData to be determined
Vehicle Control 0%0%0%
2-Deoxy-D-glucose 35%28%42%
Metformin 45%38%51%
CB-839 62%55%70%
CPI-613 58%50%65%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are proposed protocols for key experiments.

4.1. In Vitro Cell Viability Assay

  • Cell Lines: PANC-1, MCF-7, U-87 MG, A549.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound and comparator compounds for 72 hours. Cell viability is assessed using a luminescent cell viability assay, which measures ATP levels.[3][4]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curves to a four-parameter logistic equation.

4.2. In Vivo Xenograft Studies

  • Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Procedure: Human cancer cell lines are implanted subcutaneously into the flanks of the mice.[5] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound and comparator drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined schedules. Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

4.3. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To determine the effect of this compound on the Akt signaling pathway in cancer cells.

  • Procedure: Cancer cells are treated with this compound at its IC50 concentration for various time points. Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and downstream targets.

  • Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Hypothesized this compound Signaling Pathway in Cancer Cells

FM19G11_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Akt Akt This compound->Akt Ucp2 Ucp2 Mitochondria->Ucp2 Upregulation ROS ROS Production Mitochondria->ROS Reduction pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation Apoptosis Apoptosis pAkt->Apoptosis Inhibition

Caption: Hypothesized signaling cascade of this compound in cancer cells.

Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow start Compound Selection (this compound & Comparators) in_vitro In Vitro Screening (Cell Viability, IC50) start->in_vitro mechanistic_studies Mechanistic Studies (Western Blot, Metabolic Assays) in_vitro->mechanistic_studies in_vivo In Vivo Efficacy (Xenograft Models) in_vitro->in_vivo data_analysis Data Analysis & Comparison mechanistic_studies->data_analysis toxicity Toxicity Assessment in_vivo->toxicity toxicity->data_analysis end Go/No-Go Decision for Further Development data_analysis->end

Caption: Workflow for the preclinical assessment of this compound in oncology.

Conclusion

While the direct application of this compound in cancer is yet to be explored, its known mechanism as a metabolic modulator presents a compelling case for its investigation in oncological research. This guide provides a comprehensive and objective framework for the preclinical cross-validation of this compound's effects in various cancer models. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can systematically evaluate its potential as a novel anticancer agent. The proposed comparisons with existing metabolic-targeting drugs will be crucial in determining the unique therapeutic advantages, if any, of this compound. The visual diagrams of the hypothesized signaling pathway and the experimental workflow offer a clear and concise overview for planning and executing these future studies. The successful completion of such a research program would provide the necessary data to make an informed decision on the further clinical development of this compound for the treatment of cancer.

References

A Comparative Analysis of Free FM19G11 and Nanoparticle-Delivered FM19G11 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro performance of the novel metabolic modulator, FM19G11, contrasting its free form with its nanoparticle-encapsulated counterparts.

This guide provides a side-by-side comparison of free this compound and nanoparticle-delivered this compound formulations based on available preclinical data. The primary focus of this comparison is on the in vitro effects observed in cell models relevant to neurodegenerative disease, particularly Amyotrophic Lateral Sclerosis (ALS). Due to the hydrophobic nature of this compound, which complicates its administration in aqueous environments, nanoparticle-based delivery systems have been developed to enhance its cellular uptake and efficacy.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and the impact of nanodelivery systems on its activity.

Executive Summary

This compound is a novel small molecule that acts as a modulator of global cellular metabolism and a hypoxia-inducible factor (HIF) modulator.[3][4][5] Research has primarily focused on its potential therapeutic applications in neurodegenerative diseases like ALS and in oncology.[3][4][6][7] Studies have demonstrated that encapsulating this compound into nanoparticles, such as gold (AuNPs) or poly(lactic-co-glycolic acid) (PLGA) nanoparticles, significantly enhances its biological activity in vitro compared to the free drug.[1][8] This enhanced efficacy is attributed to improved cellular delivery of the hydrophobic this compound.[1][2] The primary mechanism of action of this compound involves the modulation of the Akt/mTOR signaling pathway and genes associated with cell proliferation, pluripotency, and mitochondrial function.[3][4][6][7][9]

It is important to note that the currently available data is limited to in vitro studies. To date, no in vivo comparative data on the pharmacokinetics, pharmacodynamics, biodistribution, or toxicity of free versus nanoparticle-delivered this compound has been published.

Data Presentation: In Vitro Performance

The following tables summarize the key quantitative data from studies comparing free this compound with its nanoparticle-delivered formulations in cellular models of ALS.

Table 1: Comparison of the Effect of Free vs. Gold Nanoparticle (AuNP)-Delivered this compound on the Proliferation of Ependymal Stem Progenitor Cells (epSPCs) from G93A-SOD1 ALS Mice.

Treatment GroupConcentrationDurationOutcome MeasureResultReference
Untreated Control-48h% of epSPCsBaseline[2]
Free this compound500 nM48h% of epSPCsSignificant increase vs. control[2]
This compound-AuNP500 nM48h% of epSPCsSignificant increase vs. free this compound and control[2]

Table 2: Gene Expression Changes in G93A-SOD1 epSPCs Treated with this compound-AuNPs.

GeneFunctionFold Change vs. UntreatedReference
SOX2Pluripotency, self-renewalIncreased[6]
OCT4Pluripotency, self-renewalIncreased[6]
AKT1Cell survival and proliferationIncreased[6]
AKT3Cell survival and proliferationIncreased[6]
UCP2Mitochondrial activityIncreased[9]

Table 3: Comparison of the Effect of Free vs. PLGA Nanoparticle-Delivered this compound on Gene Expression in Myoblasts from G93A-SOD1 ALS Mice.

Treatment GroupGeneFunctionFold Change vs. UntreatedReference
This compound-PLGA NPsAkt1Cell proliferationIncreased[3]
Akt3Cell proliferationIncreased[3]
Mef2aMuscle differentiationIncreased[3]
Mef2cMuscle differentiationIncreased[3]
Ucp2Mitochondrial activityIncreased[3]

Table 4: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles.

ParameterValueReference
Encapsulation Efficiency51.5 ± 9.8%[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the findings.

Synthesis of this compound-Loaded Gold Nanoparticles (AuNPs)

While a detailed protocol is noted as being under preparation in the primary literature, the method is based on established procedures.[1] The hydrophobic this compound is loaded into the ligand shell of the gold nanoparticles. This process is driven by the increasing hydrophilicity of the solvent, which encourages the hydrophobic drug to associate with the nanoparticle's ligand shell.

Synthesis of this compound-Loaded PLGA Nanoparticles

The specific details for the this compound-PLGA nanoparticle synthesis are not fully published. However, the general principle involves encapsulating the hydrophobic drug within the biodegradable PLGA polymer matrix.

In Vitro Cell Proliferation Assay

Ependymal stem progenitor cells (epSPCs) or myoblasts isolated from G93A-SOD1 mice are cultured under standard conditions. The cells are then treated with either free this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) or this compound-loaded nanoparticles at a specified concentration and for a defined duration (e.g., 48 hours). Cell proliferation is assessed by counting the number of viable cells, often using a method like Trypan blue exclusion.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Following treatment, total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for the target genes (e.g., SOX2, OCT4, AKT1, AKT3, UCP2, Mef2a, Mef2c) and a housekeeping gene for normalization. The relative changes in gene expression are calculated using the comparative Ct method (2^-ΔΔCt).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

FM19G11_Signaling_Pathway cluster_nanoparticle Nanoparticle Delivery cluster_cell Target Cell FM19G11_NP This compound-NP PI3K PI3K FM19G11_NP->PI3K Enhanced Cellular Uptake Cell_Membrane AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR UCP2 UCP2 AKT->UCP2 Modulation Gene_Expression Gene Expression (SOX2, OCT4, Mef2c) AKT->Gene_Expression Upregulation Mitochondria Mitochondria Mitochondria->UCP2

Caption: Signaling pathway of nanoparticle-delivered this compound.

Experimental_Workflow cluster_formulation Formulation cluster_treatment In Vitro Treatment cluster_analysis Analysis Free_this compound Free this compound (in DMSO) Cell_Culture ALS Model Cells (epSPCs or Myoblasts) Free_this compound->Cell_Culture NP_this compound Nanoparticle-Delivered This compound (AuNP or PLGA) NP_this compound->Cell_Culture Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR) Cell_Culture->Gene_Expression_Analysis

Caption: Experimental workflow for comparing this compound formulations.

Conclusion

The available preclinical data strongly suggests that nanoparticle-mediated delivery significantly enhances the in vitro efficacy of this compound. This is evidenced by increased cell proliferation and more pronounced changes in the expression of key genes related to cell survival, pluripotency, and metabolism in ALS-relevant cell models when compared to the free drug. The hydrophobic nature of this compound underscores the necessity of advanced formulation strategies, such as nanoencapsulation, to unlock its full therapeutic potential.

However, the current understanding is limited by the absence of in vivo data. Future research should prioritize comprehensive in vivo studies to evaluate the pharmacokinetics, biodistribution, efficacy, and safety of both free and nanoparticle-delivered this compound. Such studies are critical for determining the translational potential of this compound as a therapeutic agent for neurodegenerative diseases and other conditions. Researchers and drug developers should consider the promising in vitro results as a strong rationale for advancing this compound, particularly its nanoparticle formulations, into further preclinical and, eventually, clinical investigation.

References

Independent Verification of FM19G11 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on FM19G11, a novel modulator of Hypoxia-Inducible Factor (HIF). The following sections summarize key quantitative data, detail experimental methodologies, and visualize the described signaling pathways to offer a comprehensive overview of this compound's performance and mechanisms of action as documented in peer-reviewed literature.

Quantitative Data Summary

The effects of this compound have been quantified in various cellular models. The tables below summarize key findings from published studies, comparing the effects of this compound treatment to control conditions.

Table 1: Effect of this compound on Clonogenicity of Human Colon Carcinoma Cell Lines

Cell LineTreatmentEffect on ClonogenicityReference
HT29This compoundDecrease[1]
HCT116/p53+/+This compoundDecrease[1]
HCT116/p53-/-This compoundDecrease[1]

Table 2: Gene Expression Changes in G93A-SOD1 epSPCs Treated with this compound-Loaded Nanoparticles

GeneTreatmentFold ChangeEffectReference
SOX2This compound-loaded NPsElevatedPluripotency and self-renewal[2][3][4]
OCT4This compound-loaded NPsElevatedPluripotency and self-renewal[2][3][4]
AKT1This compound-loaded NPsIncreasedProliferation and self-renewal[2][3][4]
AKT3This compound-loaded NPsIncreasedProliferation and self-renewal[2][3][4]
TERTThis compound-loaded NPsSignificant IncreaseProliferation[2]
UCP2This compound-loaded NPsIncreasedMitochondrial activity[2][3]

Table 3: Gene Expression Changes in G93A-SOD1 Myoblasts Treated with this compound-Loaded Nanoparticles

GeneTreatmentEffectReference
Akt1This compound-loaded NPsIncreased transcriptional levelsCell proliferation
Akt3This compound-loaded NPsIncreased transcriptional levelsCell proliferation
Mef2cThis compound-loaded NPsIncreased transcriptional levelsMuscle differentiation
Ucp2This compound-loaded NPsIncreased transcriptional levelsMitochondrial activity

Experimental Protocols

The following are summaries of the key experimental methodologies cited in the reviewed literature. For complete details, please refer to the original publications.

Cell Culture and Treatments (Human Colon Carcinoma) Human colon carcinoma cell lines (HT29, HCT116/p53+/+, and HCT116/p53-/-) were cultured under standard conditions. For experimental assays, cells were treated with this compound at a concentration of 10 µM. In some experiments, cells were co-treated with rapamycin (100 pmol) to investigate the role of the mTOR pathway.[5]

Clonogenicity Assay To assess the long-term survival and proliferative capacity of cancer cells after treatment, a clonogenicity (colony formation) assay was performed. Cells were seeded at a low density and treated with this compound. After a period of incubation to allow for colony growth, the colonies were fixed, stained, and counted. A decrease in the number of colonies indicated a reduction in cell viability and proliferative potential.[1][5]

Nanoparticle Preparation and Drug Loading Gold nanoparticles (NPs) were coated with 11-mercapto-1-undecanesulphonate (MUS) and 1-octanethiol (OT). The ligand shell of these NPs was then loaded with this compound. For cell treatments, a concentration of 50 µM of this compound-loaded NPs was used.[2]

ependymal Stem Progenitor Cell (epSPC) Culture and Treatment epSPCs were isolated from the spinal cords of G93A-SOD1 mice and B6.SJL control mice at various stages of disease progression. These cells were cultured and treated with this compound-loaded NPs for 48 hours to assess the effects on self-renewal and proliferation.[2]

Myoblast Isolation, Culture, and Treatment Myoblasts were isolated from G93A-SOD1 mice at different disease stages. These cells were cultured and treated with this compound-loaded nanoparticles to investigate the effects on their bioenergetic status.[6]

Quantitative Real-Time PCR (qRT-PCR) To quantify gene expression changes, total RNA was extracted from the cells, reverse transcribed into cDNA, and then subjected to qRT-PCR analysis. The expression levels of target genes were normalized to a reference gene.[2][3] This technique was used to measure the mRNA levels of genes such as SOX2, OCT4, AKT1, AKT3, TERT, and UCP2 in epSPCs[2][3][4], and Akt1, Akt3, Mef2c, and Ucp2 in myoblasts[6].

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathways and experimental workflows influenced by this compound, as described in the research findings.

FM19G11_HIF_mTOR_Pathway cluster_growth_signaling Growth Signaling PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF1α mTOR->HIF1a Downstream Target CellCycleArrest G1/S-Phase Arrest mTOR->CellCycleArrest Linked via complex interaction This compound This compound This compound->mTOR Hyper-activates DDR DNA Damage Response (DDR) This compound->DDR Triggers p53 p53 p53->CellCycleArrest Induces DDR->p53 Activates

Caption: this compound's modulation of the mTOR and p53 pathways.

FM19G11_epSPC_Proliferation_Workflow cluster_input Experimental Input cluster_treatment Treatment cluster_pathway_activation Signaling Pathway Activation cluster_gene_expression Gene Expression Changes cluster_cellular_outcome Cellular Outcome epSPCs epSPCs from G93A-SOD1 Mice Incubation 48h Incubation epSPCs->Incubation FM19G11_NPs This compound-loaded Gold Nanoparticles FM19G11_NPs->Incubation PI3K_AKT_pathway PI3K/AKT Pathway Incubation->PI3K_AKT_pathway UCP2_pathway UCP2 Pathway Incubation->UCP2_pathway SOX2_OCT4 ↑ SOX2, OCT4 PI3K_AKT_pathway->SOX2_OCT4 TERT_gene ↑ TERT PI3K_AKT_pathway->TERT_gene SelfRenewal Enhanced Self-Renewal UCP2_pathway->SelfRenewal SOX2_OCT4->SelfRenewal Proliferation Increased Proliferation TERT_gene->Proliferation

Caption: Workflow of this compound's effect on epSPC self-renewal.

FM19G11_Myoblast_Effects cluster_gene_upregulation Transcriptional Upregulation cluster_phenotypic_outcomes Phenotypic Outcomes FM19G11_NPs This compound-loaded Nanoparticles G93A_Myoblasts G93A-SOD1 Myoblasts FM19G11_NPs->G93A_Myoblasts Treatment Akt1_Akt3 ↑ Akt1, Akt3 G93A_Myoblasts->Akt1_Akt3 Mef2c ↑ Mef2c G93A_Myoblasts->Mef2c Ucp2 ↑ Ucp2 G93A_Myoblasts->Ucp2 Cell_Proliferation Cell Proliferation Akt1_Akt3->Cell_Proliferation Muscle_Differentiation Muscle Differentiation Mef2c->Muscle_Differentiation Mitochondrial_Activity Mitochondrial Activity Ucp2->Mitochondrial_Activity ROS_Reduction ↓ ROS Production Mitochondrial_Activity->ROS_Reduction Amelioration of Mitochondrial Dynamics

Caption: this compound's impact on myoblasts from ALS mice models.

References

Safety Operating Guide

Proper Disposal of FM19G11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary diagnostic or therapeutic use.

Researchers, scientists, and drug development professionals handling FM19G11 are advised to follow stringent disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound providing detailed disposal instructions is not publicly available, this guide offers a framework for its proper disposal based on general principles for handling chemical waste in a laboratory setting.

This compound is an inhibitor of Hypoxia Inducible Factors α (HIFα) and is used in research related to stem cell self-renewal and differentiation.[1] Due to its biological activity, all waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be treated as hazardous chemical waste.

Summary of Disposal Procedures

The following table outlines the essential steps for the safe disposal of this compound waste. This information is based on standard laboratory hazardous waste management protocols.

Waste TypeContainer RequirementsDisposal Action
Unused/Expired this compound Original, tightly sealed container or a compatible, labeled hazardous waste container.Collect for disposal by a licensed hazardous waste management company. Do not discard in regular trash or down the drain.
This compound Solutions Compatible, sealed, and clearly labeled hazardous waste container (e.g., glass or polyethylene). Separate halogenated and non-halogenated solvent waste.Collect in a designated waste container for pickup by a hazardous waste management service. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, gloves, vials) Puncture-resistant, sealed container or a designated "sharps" container for sharp items. The container must be clearly labeled as hazardous waste.Collect in designated waste containers for incineration or other approved disposal methods by a hazardous waste management company.
Empty this compound Containers Original container.Triple rinse with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Deface the label and dispose of the container as regular glass or plastic waste, or follow institutional guidelines.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The following steps provide a general guideline for managing this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions and to ensure proper disposal.

  • Waste Collection and Storage:

    • Use appropriate, compatible, and clearly labeled waste containers.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep waste containers tightly sealed when not in use.

  • Disposal of Unused Product:

    • Do not attempt to neutralize or dispose of solid this compound directly.

    • Place the original container with the unused product in a designated hazardous waste accumulation area for collection.

  • Disposal of Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in appropriate hazardous waste containers.

    • Never dispose of solutions containing this compound down the sanitary sewer.

  • Decontamination and Disposal of Labware:

    • Disposable items (gloves, pipette tips) should be placed in a designated hazardous waste bag or container.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

  • Scheduling Waste Pickup:

    • Follow your institution's procedures for scheduling a pickup of hazardous waste by a certified waste management vendor.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

FM19G11_Disposal_Workflow cluster_start Start cluster_identification Waste Identification cluster_segregation Waste Segregation & Collection cluster_containerization Containerization cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid_waste Unused Solid / Expired Product identify->solid_waste Solid liquid_waste Solutions containing this compound identify->liquid_waste Liquid labware_waste Contaminated Labware identify->labware_waste Contaminated Labware solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container labware_container Collect in Labeled Solid Waste Container labware_waste->labware_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage labware_container->storage pickup Arrange for Pickup by Certified Waste Vendor storage->pickup

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety guidelines. Always consult your institution's specific waste disposal policies and procedures. If a Safety Data Sheet for this compound becomes available, its recommendations should supersede the guidance provided here.

References

Essential Safety and Operational Guide for Handling FM19G11

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of FM19G11, a potent inhibitor of Hypoxia-Inducible Factors (HIF). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Double-gloving with nitrile or butyl rubber gloves.This compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other substances.[6] Double gloving provides an additional barrier.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of solutions containing this compound and/or solvents. Standard safety glasses are insufficient.[1][3]
Lab Coat A fire-resistant lab coat.Protects skin and personal clothing from potential spills.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is crucial when handling the powdered form of this compound to prevent inhalation and when working with volatile solvents like DMSO.[7]
Footwear Closed-toe shoes.Prevents injuries from dropped objects or spills.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and ensure the safety of laboratory personnel.[8][9]

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place.[8] Recommended storage temperatures are typically refrigerated (2-8°C) for short-term and frozen (-20°C or below) for long-term storage to prevent degradation.[8]

  • Keep the container tightly sealed to protect from moisture and light.[8]

  • Segregate this compound from incompatible chemicals, such as strong oxidizing agents.[8]

Preparation of Solutions:
  • This compound is soluble in DMSO.[10][11]

  • All handling of the powdered form of this compound must be conducted in a chemical fume hood to avoid inhalation of the powder.[7]

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.[8]

Experimental Use:
  • Always wear the full required PPE when handling this compound solutions.

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Avoid the creation of aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[12]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional and local regulations.[13][14]

  • Solid Waste: Collect any unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound, particularly those in DMSO, should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents.[6][13] Do not dispose of these solutions down the drain.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Mechanism of Action: HIF-1α Inhibition

This compound is a potent inhibitor of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway.[10][11][15][16][17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which leads to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in its ubiquitination and subsequent degradation by the proteasome.[18][19][20]

Under hypoxic conditions, the activity of PHDs is inhibited, allowing HIF-1α to stabilize and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[19][21][22] These genes are involved in various cellular processes such as angiogenesis, glucose metabolism, and cell survival.

This compound acts by inhibiting the accumulation of HIF-1α protein, thereby preventing the transcription of its target genes.[15]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α_protein HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1α_protein->PHDs Hydroxylation VHL_complex VHL E3 Ligase Complex PHDs->VHL_complex Recognition Proteasome Proteasome VHL_complex->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stabilized HIF-1α (Stabilized) HIF-1_dimer HIF-1α/β Dimer HIF-1α_stabilized->HIF-1_dimer HIF-1β HIF-1β (ARNT) HIF-1β->HIF-1_dimer HREs Hypoxia Response Elements (HREs) HIF-1_dimer->HREs Binds to Nucleus Nucleus Target_Genes Target Gene Transcription HREs->Target_Genes This compound This compound This compound->HIF-1α_stabilized Inhibits Accumulation Oxygen_level Cellular Oxygen Level cluster_normoxia cluster_normoxia Oxygen_level->cluster_normoxia High cluster_hypoxia cluster_hypoxia Oxygen_level->cluster_hypoxia Low

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FM19G11
Reactant of Route 2
Reactant of Route 2
FM19G11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.